2'''-Hydroxychlorothricin
Description
Properties
CAS No. |
111810-18-5 |
|---|---|
Molecular Formula |
C50H63ClO17 |
Molecular Weight |
971.5 g/mol |
IUPAC Name |
(7Z)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H63ClO17/c1-23-22-50-28(20-30(23)44(56)57)13-10-8-7-9-12-27-16-17-29-31(49(27,5)48(60)67-42(43(50)55)46(59)68-50)14-11-15-33(29)65-47-40(54)39(53)41(26(4)63-47)66-36-21-35(38(52)25(3)62-36)64-45(58)37-24(2)32(51)18-19-34(37)61-6/h10,13,16-20,23,25-29,31,33,35-36,38-41,47,52-55H,7-9,11-12,14-15,21-22H2,1-6H3,(H,56,57)/b13-10- |
InChI Key |
BOAFKDAAUUBJJK-RAXLEYEMSA-N |
Synonyms |
2/'/'/'-hydroxychlorothricin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'''-Hydroxychlorothricin and its Producing Organism, Streptomyces sp. K818
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'''-Hydroxychlorothricin, a polyketide antibiotic belonging to the chlorothricin family, is a secondary metabolite produced by the actinomycete Streptomyces sp. K818. This compound has garnered interest within the scientific community due to its potential anti-tumor properties. This technical guide provides a comprehensive overview of this compound, with a focus on its producing organism, biosynthetic pathways modeled on the closely related chlorothricin, and generalized experimental protocols for its production and isolation. Due to the limited availability of specific data for Streptomyces sp. K818 and this compound, this guide leverages detailed information from the well-studied chlorothricin produced by Streptomyces antibioticus as a foundational model.
Introduction to this compound and Streptomyces sp. K818
This compound is a macrolide antibiotic of the chlorothricin group, distinguished by a hydroxyl group at the 2'''-position. It is naturally produced by the filamentous bacterium Streptomyces sp. K818. Preliminary studies have indicated its potential as an anti-tumor agent, capable of prolonging the survival period of mice with Ehrlich cancer cells.
Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics. These soil-dwelling microorganisms undergo a complex life cycle involving the formation of a mycelial network and spore production. Their genetic capacity for producing complex molecules makes them a focal point for natural product discovery and metabolic engineering.
Biosynthesis of Chlorothricin: A Model for this compound
While the specific biosynthetic gene cluster for this compound in Streptomyces sp. K818 has not been detailed in publicly available literature, the biosynthesis of its close analog, chlorothricin, in Streptomyces antibioticus is well-characterized and serves as an excellent predictive model.
The biosynthesis of chlorothricin is orchestrated by a Type I polyketide synthase (PKS) system. The core structure is assembled from acetate and propionate units. The biosynthetic gene cluster for chlorothricin spans approximately 122 kb and contains genes encoding the PKS machinery, tailoring enzymes, and regulatory proteins.
A key feature of the chlorothricin biosynthetic pathway is the involvement of several regulatory genes, most notably chlF1 and chlF2. These genes play a crucial role in controlling the expression of the biosynthetic genes.
-
ChlF1 : This TetR-family transcriptional regulator acts as a bifunctional protein. It represses the transcription of itself, chlG (a transporter gene), and chlK (a thioesterase gene), while activating the transcription of chlJ (an acyl-CoA carboxyl transferase gene). The binding of chlorothricin and its intermediates to ChlF1 can modulate its regulatory activity.
-
ChlF2 : This protein belongs to the Streptomyces antibiotic regulatory protein (SARP) family. Overexpression of chlF2, along with the type II thioesterase gene chlK, has been shown to significantly increase the production of chlorothricin by up to 840% in S. antibioticus.
The final step in the biosynthesis of this compound, which differentiates it from chlorothricin, is a hydroxylation reaction. This is likely catalyzed by a specific hydroxylase or monooxygenase enzyme encoded within the biosynthetic gene cluster of Streptomyces sp. K818.
Signaling Pathway for Chlorothricin Biosynthesis Regulation
The following diagram illustrates the regulatory network of chlorothricin biosynthesis, which is a probable model for the regulation of this compound production.
Caption: Regulatory cascade for chlorothricin biosynthesis.
Quantitative Data
Specific quantitative data for the production of this compound by Streptomyces sp. K818, such as fermentation titer and yield, are not available in the reviewed literature. For the related compound, chlorothricin, production can be significantly enhanced through genetic engineering. For instance, co-expression of chlF2 and chlK in S. antibioticus resulted in an 840% increase in production.
Experimental Protocols
The following protocols are generalized for the cultivation of Streptomyces and the isolation of polyketide antibiotics. These should be adapted and optimized for the specific strain Streptomyces sp. K818 and the target compound this compound.
Culture and Fermentation of Streptomyces sp. K818
Objective: To cultivate Streptomyces sp. K818 for the production of this compound.
Materials:
-
Streptomyces sp. K818 culture
-
Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shake flasks
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces sp. K818 from a slant into a flask containing the seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
Monitoring: Monitor the fermentation for growth (mycelial dry weight) and pH. Production of secondary metabolites often commences during the stationary phase of growth.
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth of Streptomyces sp. K818
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Harvesting: At the end of the fermentation, harvest the broth and separate the mycelia from the supernatant by centrifugation.
-
Extraction: Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
HPLC Purification: Pool the enriched fractions and subject them to further purification by preparative HPLC to obtain the pure compound.
Experimental Workflow
The following diagram outlines the general workflow for the production and isolation of this compound.
Caption: General workflow for production and isolation.
Conclusion and Future Perspectives
This compound from Streptomyces sp. K818 represents a promising natural product with potential therapeutic applications. While specific details regarding its biosynthesis and production in its native host are currently limited, the well-characterized pathways of related compounds like chlorothricin provide a solid foundation for future research. Further investigation into the genomics of Streptomyces sp. K818 is warranted to identify the this compound biosynthetic gene cluster and the specific hydroxylase responsible for its unique structure. Such knowledge would enable the application of synthetic biology and metabolic engineering strategies to improve production titers and generate novel analogs with enhanced therapeutic properties. The development of optimized fermentation and purification protocols will also be crucial for advancing the preclinical and clinical evaluation of this intriguing molecule.
The Biosynthesis of 2'''-Hydroxychlorothricin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothricin and its hydroxylated derivative, 2'''-hydroxychlorothricin, are complex spirotetronate macrolide antibiotics produced by Streptomyces antibioticus. These natural products have garnered significant interest due to their potent biological activities, including the inhibition of pyruvate carboxylase. Understanding their intricate biosynthetic pathway is crucial for harnessing their therapeutic potential and for engineering novel analogues with improved pharmacological properties. This technical guide provides an in-depth overview of the biosynthesis of this compound, consolidating current knowledge on the genetic machinery, enzymatic transformations, and regulatory networks. We present a putative final hydroxylation step to yield the target compound, summarize key quantitative data, provide reconstructed experimental protocols for pivotal assays, and visualize the complex biochemical processes through detailed diagrams.
Introduction
The spirotetronate family of natural products is characterized by a unique pentacyclic aglycone, featuring a trans-decalin system fused to a tetronic acid moiety via a spiroketal linkage. Chlorothricin, a prominent member of this family, is further decorated with a disaccharide chain and a modified 6-methylsalicylic acid (6-MSA) unit. The biosynthesis of this complex molecule is orchestrated by a large biosynthetic gene cluster (BGC) in Streptomyces antibioticus DSM 40725. This guide focuses on the enzymatic cascade leading to the formation of chlorothricin and proposes the final tailoring step, a hydroxylation reaction, that yields this compound.
The Chlorothricin Biosynthetic Gene Cluster (BGC)
The biosynthesis of chlorothricin is encoded by a 112 kb gene cluster (GenBank accession DQ116941.2) in Streptomyces antibioticus.[1][2] This cluster, designated as chl, contains 35 open reading frames (ORFs) that code for the enzymes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, the 6-MSA unit, and the regulatory proteins that control the expression of the biosynthetic genes.
Key Components of the chl Gene Cluster:
-
Polyketide Synthases (PKS): A set of type I PKS enzymes (ChlA1-A6) are responsible for assembling the macrolactone backbone. Another iterative type I PKS, ChlB1, synthesizes the 6-methylsalicylic acid moiety.[3]
-
Deoxysugar Biosynthesis Genes: A subset of genes (e.g., chlC and chlD series) are dedicated to the synthesis of the D-olivose sugar units.
-
Tailoring Enzymes: The cluster encodes a variety of tailoring enzymes, including methyltransferases, a halogenase, glycosyltransferases, and oxidoreductases, which modify the initial polyketide structures. Notably, the cluster contains a gene annotated as a cytochrome P450 hydroxylase , which is the prime candidate for the final 2'''-hydroxylation of chlorothricin.[2]
-
Regulatory Genes: The expression of the chl cluster is controlled by regulatory proteins, including the TetR-family regulators ChlF1 and the SARP-family activator ChlF2.[2]
The Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into four main stages:
-
Formation of the Chlorothricolide Aglycone.
-
Synthesis of the D-olivose and modified 6-MSA moieties.
-
Assembly and glycosylation to form Chlorothricin.
-
Putative final hydroxylation to yield this compound.
Stage 1: Assembly of the Chlorothricolide Core
The formation of the characteristic spirotetronate aglycone, chlorothricolide, is a complex process initiated by the type I PKS system (ChlA1-A6). The assembly is proposed to involve two intramolecular Diels-Alder reactions to form the decalin and spirotetronate ring systems. A subsequent Baeyer-Villiger oxidation, catalyzed by one of the ChlE enzymes (ChlE1-3), introduces the oxygen atom into the macrolactone ring.[3]
Stage 2: Synthesis of Precursor Moieties
Parallel to the aglycone formation, the other building blocks are synthesized:
-
D-olivose: A series of enzymes encoded within the chlC and chlD gene sets catalyze the conversion of glucose-1-phosphate into dTDP-D-olivose.
-
2-methoxy-5-chloro-6-methylsalicylic acid: The iterative type I PKS, ChlB1, synthesizes 6-methylsalicylic acid (6-MSA). This is followed by tailoring reactions including methylation by a methyltransferase (ChlB5) and chlorination by a halogenase (ChlB4).[4]
Stage 3: Glycosylation and Acylation to form Chlorothricin
Once the chlorothricolide aglycone and the precursor moieties are synthesized, a series of glycosyltransferases attach the two D-olivose units to the aglycone. Subsequently, an acyltransferase (ChlB6) attaches the 2-methoxy-5-chloro-6-methylsalicylic acid moiety to the disaccharide chain, completing the synthesis of chlorothricin.[3]
Stage 4: Proposed Hydroxylation to this compound
The final step in the biosynthesis of this compound is the hydroxylation of the second D-olivose sugar moiety at the 2''' position. While this step has not been experimentally verified, bioinformatic analysis of the chl gene cluster points towards a cytochrome P450 hydroxylase as the responsible enzyme.[2] These enzymes are well-known for catalyzing regio- and stereospecific hydroxylation reactions in the late stages of natural product biosynthesis.
The proposed reaction is as follows: Chlorothricin + NADPH + H+ + O2 -> this compound + NADP+ + H2O
This final modification likely contributes to the modulation of the biological activity of the parent compound.
Quantitative Data
While comprehensive kinetic data for all enzymes in the pathway are not available, several studies have provided quantitative insights into the regulation and production of chlorothricin.
| Parameter | Value | Context |
| Regulatory Binding | ChlF1 (TetR-family regulator) | |
| Kd (ChlF1 to chlJ promoter) | ~102-140 nM | The dissociation constant indicates a strong binding of the ChlF1 repressor to the promoter region of the chlJ gene, which is involved in precursor supply.[2] |
| Fermentation Yield | Genetic Engineering of S. antibioticus | |
| Chlorothricin Production Increase | 840% increase over wild-type | Co-expression of the activator ChlF2 and the type II thioesterase ChlK in S. antibioticus led to a significant increase in chlorothricin production.[4] |
| Chlorothricin Production Increase | 41% further increase | Over-expression of the halogenase ChlB4 in the ChlF2 over-expressing strain, supplemented with NaCl, further boosted the conversion of deschloro-chlorothricin to chlorothricin.[4] |
Experimental Protocols
The following are reconstructed protocols for key experiments based on published methodologies. These should be adapted and optimized for specific laboratory conditions.
Gene Inactivation in S. antibioticus
This protocol describes the replacement of a target gene with an antibiotic resistance cassette via homologous recombination.
Materials:
-
S. antibioticus DSM 40725
-
E. coli ET12567/pUZ8002 (for conjugation)
-
pKC1139-based gene disruption plasmid containing the target gene flanking regions and an apramycin resistance cassette.
-
MS agar, YEME medium, appropriate antibiotics (apramycin, kanamycin, etc.).
Procedure:
-
Plasmid Construction: Amplify ~1.5-2.0 kb regions flanking the target gene from S. antibioticus genomic DNA. Clone these fragments on either side of an apramycin resistance cassette in the pKC1139 vector.
-
Conjugation: Transform the final plasmid into E. coli ET12567/pUZ8002. Grow the E. coli donor and S. antibioticus recipient strains to mid-log phase. Mix the cultures and plate on MS agar. Incubate at 30°C for 16-20 hours.
-
Selection of Exconjugants: Overlay the plates with apramycin and nalidixic acid. Incubate until colonies appear.
-
Selection of Double Crossovers: Streak single colonies on MS agar without apramycin to allow for the second crossover event. Replicate plate onto MS agar with and without apramycin to identify apramycin-sensitive colonies.
-
Verification: Confirm the gene replacement in apramycin-sensitive colonies by PCR using primers flanking the target gene.
HPLC Analysis of Chlorothricin and Derivatives
This protocol is for the extraction and quantification of chlorothricin and its derivatives from S. antibioticus cultures.
Materials:
-
S. antibioticus culture broth
-
Methanol, Ethyl acetate
-
HPLC system with a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile phase: Acetonitrile and water with 0.1% formic acid.
-
Chlorothricin standard.
Procedure:
-
Extraction: Centrifuge the culture broth to separate the mycelium and supernatant. Extract the mycelium with methanol and the supernatant with ethyl acetate. Combine the extracts and evaporate to dryness.
-
Sample Preparation: Resuspend the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the sample onto the C18 column. Elute with a gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile over 30 minutes). Monitor the absorbance at 222 nm.
-
Quantification: Compare the peak area of chlorothricin in the sample to a standard curve generated with known concentrations of a purified chlorothricin standard.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Regulatory Control by ChlF1 and ChlF2
Caption: Simplified regulatory network of chlorothricin biosynthesis.
Conclusion and Future Perspectives
The biosynthetic pathway of chlorothricin is a testament to the complex and elegant chemistry performed by microorganisms. While the major steps leading to the formation of chlorothricin have been elucidated, the final conversion to this compound remains to be experimentally confirmed. Future work should focus on the characterization of the putative cytochrome P450 hydroxylase to definitively establish its role in the pathway. Furthermore, detailed kinetic analysis of the key enzymes will be invaluable for metabolic engineering efforts aimed at improving the yield of these potent antibiotics and generating novel derivatives for drug discovery programs. The knowledge consolidated in this guide serves as a foundation for these future endeavors, paving the way for the development of next-generation spirotetronate-based therapeutics.
References
- 1. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2'''-Hydroxychlorothricin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'''-Hydroxychlorothricin is a polyketide antibiotic belonging to the spirotetronate family, a class of natural products known for their diverse and potent biological activities. Isolated from Streptomyces sp. K818, this compound has demonstrated notable anti-tumor properties.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-tumor effects and inferred mechanisms of action based on the well-characterized activities of its parent compound, chlorothricin. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and drug development efforts.
Introduction
The spirotetronate antibiotics, with chlorothricin as a prominent member, have garnered significant interest in the scientific community due to their complex molecular architecture and broad spectrum of biological activities. These compounds are known to exhibit antibacterial, antifungal, and potent anti-tumor properties.[1] this compound, a hydroxylated derivative of chlorothricin, has been specifically identified for its anti-tumor potential, demonstrating the ability to prolong the survival of mice bearing Ehrlich ascites carcinoma.[1][2] This guide will synthesize the available data on this compound and provide a framework for its further investigation.
Known Biological Activity of this compound
Anti-tumor Activity
-
In vivo Efficacy: this compound has been shown to prolong the survival period of ICR mice inoculated with Ehrlich ascites carcinoma (EAC) cells.[1][2] The EAC model is a widely used tool for screening potential anti-cancer agents, and the positive results for this compound underscore its potential as a therapeutic candidate.
Inferred Mechanism of Action: Inhibition of Key Metabolic Enzymes
The mechanism of action for this compound has not been explicitly elucidated. However, based on the well-documented activities of its parent compound, chlorothricin, it is highly probable that its biological effects are mediated through the inhibition of key enzymes in central metabolism: pyruvate carboxylase (PC) and malate dehydrogenase (MDH).
Inhibition of Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a crucial enzyme in gluconeogenesis and anaplerosis, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. The inhibition of PC can disrupt cellular metabolism, particularly in cancer cells that often exhibit altered metabolic pathways. Chlorothricin is a known inhibitor of PC.
Inhibition of Malate Dehydrogenase (MDH)
Malate dehydrogenase is a key enzyme in the citric acid cycle that catalyzes the reversible oxidation of malate to oxaloacetate. Inhibition of MDH can disrupt the TCA cycle, leading to reduced energy production and cellular dysfunction.
Quantitative Data
Specific quantitative data for this compound is not available in the reviewed literature. The following table summarizes the known information.
| Compound | Activity | Model System | Quantitative Data | Reference |
| This compound | Anti-tumor | Ehrlich Ascites Carcinoma (mice) | Prolongs survival | [1][2] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments relevant to the study of this compound's biological activity.
In Vivo Anti-tumor Activity: Ehrlich Ascites Carcinoma (EAC) Model
This protocol describes a general procedure for evaluating the anti-tumor activity of a compound using the EAC mouse model.
Objective: To determine the effect of this compound on the survival of mice bearing Ehrlich ascites carcinoma.
Materials:
-
Female ICR mice (6-8 weeks old)
-
Ehrlich ascites carcinoma cells
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Syringes and needles (26-gauge)
-
Animal housing facilities
Procedure:
-
EAC Cell Propagation: Maintain EAC cells by intraperitoneal passage in mice. Harvest ascitic fluid from a tumor-bearing mouse 7-10 days after inoculation.
-
Cell Viability and Count: Determine the viability of the EAC cells using the trypan blue exclusion method. Count the viable cells using a hemocytometer.
-
Tumor Inoculation: Dilute the EAC cell suspension with sterile PBS to the desired concentration (e.g., 2 x 10^6 cells/0.1 mL). Inoculate each mouse intraperitoneally with 0.1 mL of the cell suspension.
-
Treatment: Randomly divide the mice into control and treatment groups (n=10 per group).
-
Control Group: Administer the vehicle (e.g., sterile PBS or a suitable solvent) intraperitoneally daily for a specified period (e.g., 10 days), starting 24 hours after tumor inoculation.
-
Treatment Group: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg body weight) intraperitoneally daily for the same period.
-
-
Monitoring: Monitor the mice daily for changes in body weight, general health, and survival.
-
Data Analysis: Record the date of death for each mouse and calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS) for each group using the following formulas:
-
MST = (Sum of survival time of each mouse in a group) / (Total number of mice in that group)
-
%ILS = [(MST of treated group - MST of control group) / MST of control group] x 100
-
-
Statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) should be performed to determine the significance of the observed differences.
In Vitro Enzyme Inhibition Assay: Pyruvate Carboxylase
This protocol provides a general method for assessing the inhibitory activity of a compound against pyruvate carboxylase.
Objective: To determine the inhibitory effect of this compound on the activity of pyruvate carboxylase.
Materials:
-
Purified pyruvate carboxylase
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
ATP
-
MgCl2
-
Sodium pyruvate
-
Sodium bicarbonate (containing ¹⁴C-bicarbonate)
-
Malate dehydrogenase (coupling enzyme)
-
NADH
-
Spectrophotometer or liquid scintillation counter
Procedure (Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, sodium pyruvate, NADH, and malate dehydrogenase in a cuvette.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding pyruvate carboxylase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of pyruvate carboxylase.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, sodium pyruvate, and ¹⁴C-bicarbonate.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding pyruvate carboxylase.
-
After a defined time, stop the reaction by adding acid (e.g., perchloric acid).
-
Remove the unreacted ¹⁴C-bicarbonate by bubbling with CO2 or by acidification and drying.
-
Measure the radioactivity of the acid-stable product (oxaloacetate) using a liquid scintillation counter.
-
Calculate the enzyme activity and determine the IC50 value.
In Vitro Enzyme Inhibition Assay: Malate Dehydrogenase
This protocol outlines a general method for assessing the inhibitory activity of a compound against malate dehydrogenase.
Objective: To determine the inhibitory effect of this compound on the activity of malate dehydrogenase.
Materials:
-
Purified malate dehydrogenase
-
This compound
-
Phosphate buffer (pH 7.5)
-
Oxaloacetate
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and NADH.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding oxaloacetate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the inferred mechanisms of action and a hypothetical experimental workflow for the characterization of this compound.
References
The Anti-Tumor Potential of Spirotetronate Polyketides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirotetronate polyketides are a class of natural products primarily isolated from actinomycetes that have garnered significant attention for their potent and diverse biological activities, including remarkable anti-tumor properties.[1][2][3][4] These complex molecules are structurally characterized by a distinctive spirotetronate motif embedded within a macrocyclic core, often adorned with various deoxyoligosaccharides that contribute to their structural complexity and biological function.[1][4] This technical guide provides an in-depth overview of the anti-tumor properties of key spirotetronate polyketides, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic potential.
Key Spirotetronate Polyketides with Anti-Tumor Activity
A growing number of spirotetronate polyketides have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. This section details the activities of some of the most well-studied compounds.
Chlorothricin and its Analogs
Chlorothricin was one of the first spirotetronate polyketides to be discovered and has shown anti-tumor activity.[4][5] While the anti-cancer properties of chlorothricin itself have not been extensively investigated, its derivative, C-31 hydroxychlorothricin, exhibited anti-tumor activity against implanted Ehrlich carcinoma cells in mice.[2][4] Both chlorothricin (CHL) and its deschloro analog (des-CHL) have shown inhibitory activity against various cancer cell lines.[5]
Tetrocarcin A
Tetrocarcin A is a potent anti-tumor antibiotic that induces apoptosis in human breast cancer cells.[1] Its mechanism of action is linked to the inactivation of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation.[1]
Versipelostatin
Versipelostatin is a unique spirotetronate that acts as a down-regulator of the 78-kilodalton glucose-regulated protein (GRP78), a key molecular chaperone in the endoplasmic reticulum (ER).[6][7] By inhibiting GRP78 expression, versipelostatin can induce robust cell death in cancer cells under stress conditions, such as glucose deprivation.[6]
Abyssomicins
The abyssomicin family, particularly abyssomicin C and its atropisomer, exhibit moderate anti-tumor activity against various human tumor cell lines.[8][9] Their primary mechanism of action is the inhibition of para-aminobenzoic acid (pABA) biosynthesis, a pathway essential for folate synthesis and, consequently, DNA replication.[2]
Lobophorins
Lobophorins are a class of spirotetronates that have demonstrated cytotoxicity against various cancer cell lines.[10][11] Their anti-tumor activity is associated with the induction of the Unfolded Protein Response (UPR), a cellular stress response that can lead to apoptosis when prolonged.
Maklamicin
Maklamicin is a spirotetronate polyketide that has shown potent antimicrobial activity and cytotoxicity against cancer cells.[12]
Spirohexenolide A
Spirohexenolide A exerts its cytostatic activity by targeting the human macrophage migration inhibitory factor (hMIF), a pro-inflammatory cytokine implicated in tumor growth and progression.[2][3][13][14] This interaction leads to a reduction in the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway.[2]
Okilactomycin
Okilactomycin has demonstrated potent anti-tumor activity against Ehrlich ascites carcinoma in vivo and in vitro activity against leukemia cells.[2]
Quantitative Data on Anti-Tumor Activity
The following tables summarize the in vitro cytotoxic activities of various spirotetronate polyketides against a range of cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: Cytotoxicity of Chlorothricin (CHL) and Deschloro-chlorothricin (des-CHL) [5]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| CHL | A549 | Human lung carcinoma | 22.5 |
| CHL | Calu-3 | Human lung adenocarcinoma | 181.3 |
| CHL | HepG2 | Human hepatocellular carcinoma | Not specified |
| CHL | MCF-7 | Human breast adenocarcinoma | Not specified |
| des-CHL | A549 | Human lung carcinoma | Not specified |
| des-CHL | Calu-3 | Human lung adenocarcinoma | Not specified |
| des-CHL | HepG2 | Human hepatocellular carcinoma | Not specified |
| des-CHL | MCF-7 | Human breast adenocarcinoma | Not specified |
Table 2: Cytotoxicity of Atrop-abyssomicin C [9]
| Compound | Cell Line | Cell Type | GI50 (µg/mL) |
| Atrop-abyssomicin C | HM02 | Gastric adenocarcinoma | 7.9 |
| Atrop-abyssomicin C | Hep G2 | Hepatocellular carcinoma | 1.5 |
| Atrop-abyssomicin C | MCF7 | Breast carcinoma | 6.1 |
Table 3: Cytotoxicity of Versipelostatins [4]
| Compound | Assay | IC50 (µM) |
| Versipelostatin A | GRP78 expression inhibition | Low micromolar |
| Versipelostatin E | GRP78 expression inhibition | Low micromolar |
| Versipelostatin F | GRP78 expression inhibition | 0.3 |
Table 4: Cytotoxicity of Okilactomycin [2]
| Compound | Cell Line | Cell Type | IC50 (nM) |
| Okilactomycin | P388 | Murine leukemia | 89 |
| Okilactomycin | L1210 | Murine leukemia | 216 |
Signaling Pathways and Mechanisms of Action
Spirotetronate polyketides exert their anti-tumor effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and stress response.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.[1] Several spirotetronate polyketides, including tetrocarcin A and spirohexenolide A, have been shown to inhibit this pathway.[1][2]
-
Tetrocarcin A: Induces apoptosis in breast cancer cells by decreasing the phosphorylation of Akt, PDK1, and PTEN, without affecting the expression levels of these proteins or members of the Bcl-2 family.[1]
-
Spirohexenolide A: Targets hMIF, which in turn reduces the hMIF-induced phosphorylation of Akt.[2]
Unfolded Protein Response (UPR)
The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[15] While initially pro-survival, chronic UPR activation can trigger apoptosis. Lobophorins and versipelostatin modulate the UPR.
-
Versipelostatin: Down-regulates the expression of GRP78, a master regulator of the UPR, leading to apoptosis in stressed cancer cells.[6]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the anti-tumor properties of spirotetronate polyketides.
Isolation and Purification of Spirotetronate Polyketides
Source: Typically isolated from the fermentation broth of Streptomyces or other actinomycete species.[10][16][17]
General Workflow:
-
Fermentation: Large-scale cultivation of the producing microbial strain in a suitable liquid medium.[10]
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.[16]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This often includes:
-
Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including:
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the anti-proliferative and cytotoxic effects of spirotetronate polyketides on cancer cells.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the spirotetronate polyketide for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]
-
Cytotoxicity Assay
-
Principle: Measures the extent of cell death induced by a compound. This can be assessed by various methods, including the release of intracellular enzymes (e.g., lactate dehydrogenase, LDH) from damaged cells or the use of fluorescent dyes that differentiate between live and dead cells.
-
Protocol Outline (Flow Cytometry-based):
-
Culture and treat cancer cells with the spirotetronate polyketide.
-
Harvest the cells and wash with a suitable buffer (e.g., PBS).
-
Stain the cells with a viability dye (e.g., propidium iodide) that only enters cells with compromised membranes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of dead cells.[19]
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a key technique to investigate the effect of spirotetronate polyketides on the expression and phosphorylation status of proteins within specific signaling pathways.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol Outline (for PI3K/Akt Pathway):
-
Treat cancer cells with the spirotetronate polyketide for a defined period.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total PDK1, phospho-PDK1).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
-
hMIF Inhibition Assay
This assay is used to determine if a compound directly interacts with and inhibits the activity of the human macrophage migration inhibitory factor (hMIF).
-
Principle: Can be assessed through various methods, including isothermal titration calorimetry (ITC) to measure binding affinity or by observing the inhibition of hMIF-induced cellular effects.
-
Protocol Outline (hMIF-induced Akt phosphorylation):
-
Culture cells that respond to hMIF (e.g., NIH/3T3 fibroblasts).
-
Treat the cells with the spirotetronate polyketide (e.g., spirohexenolide A) with or without the addition of recombinant hMIF.
-
After incubation, lyse the cells and perform a Western blot analysis for phospho-Akt and total Akt to determine if the compound can block the hMIF-induced increase in Akt phosphorylation.[2]
-
Conclusion
Spirotetronate polyketides represent a promising class of natural products with significant potential for the development of novel anti-cancer therapeutics. Their diverse chemical structures and varied mechanisms of action, which include the modulation of critical signaling pathways like PI3K/Akt and the UPR, offer multiple avenues for therapeutic intervention. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-tumor properties of these fascinating molecules. Continued investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to translate their therapeutic promise into clinical applications.
References
- 1. Apoptosis and inactivation of the PI3-kinase pathway by tetrocarcin A in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirohexenolide A Targets Human Macrophage Migration Inhibitory Factor (hMIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirohexenolide A targets human macrophage migration inhibitory factor (hMIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative and absolute configuration of versipelostatin, a down-regulator of molecular chaperone GRP78 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Total synthesis and biological evaluation of (−)-atrop–abyssomicin C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster [mdpi.com]
- 11. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity Assay Protocol [protocols.io]
An In-depth Technical Guide to Chlorothricin and its Analogs: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothricin, a spirotetronate macrolide antibiotic produced by Streptomyces antibioticus, has garnered significant attention in the scientific community for its diverse biological activities.[1][2][3] First identified for its antibacterial properties, subsequent research has unveiled its potent inhibitory effects on key metabolic enzymes, such as pyruvate carboxylase, and potential as an anticancer agent.[3][4] This technical guide provides a comprehensive literature review of chlorothricin and its analogs, focusing on their mechanism of action, biosynthesis, and therapeutic applications. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.
Biological Activity and Mechanism of Action
The primary mechanism of action of chlorothricin is the inhibition of pyruvate carboxylase (PC), a crucial enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[5][6] This inhibition disrupts central carbon metabolism in target organisms. The antibacterial activity of chlorothricin and its analogs is attributed to this enzymatic inhibition.[7]
Quantitative Data on Biological Activity
The biological activities of chlorothricin and its analogs have been quantified through various assays. The following tables summarize the available data on their inhibitory effects on pyruvate carboxylase and their antibacterial activity.
Table 1: Inhibition of Pyruvate Carboxylase by Chlorothricin
| Source of Pyruvate Carboxylase | IC50 (mM) | Reference |
| Rat Liver | 0.26 | [5] |
| Chicken Liver | 0.12 | [5] |
| Azotobacter vinelandii | 0.5 | [5] |
| Bacillus stearothermophilus | 0.173 (Ki) | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chlorothricin and its Analogs against Gram-Positive Bacteria
| Compound | Bacillus subtilis (µg/mL) | Bacillus cereus (µg/mL) | Staphylococcus aureus (µg/mL) | Reference |
| Chlorothricin (CHL) | 31.25 | 31.25 | 31.25 | [2] |
| Deschloro-chlorothricin (des-CHL) | 62.5 | 62.5 | >100 | [2] |
| Demethylsalicyloyl-chlorothricin (DM-CHL) | Active (inhibition zone observed) | Not Reported | Not Reported | [7] |
| Chlorothricolide | Inactive | Not Reported | Not Reported | [7] |
Structure-Activity Relationship (SAR)
The biological activity of chlorothricin analogs is significantly influenced by their chemical structure. Studies on biosynthetic intermediates have revealed key structural features necessary for their antibacterial effects. The glycosylation of the spirotetronate macrolide skeleton is crucial for both antibacterial activity and for the molecule's ability to act as a signaling molecule in its own biosynthesis.[7] Specifically, analogs containing deoxysugar moieties, such as chlorothricin, deschloro-chlorothricin, and demethylsalicyloyl-chlorothricin, exhibit antibacterial activity, while the aglycone, chlorothricolide, is inactive.[7] Furthermore, the chlorination of the methylsalicylic acid moiety appears to enhance antibacterial potency, as evidenced by the lower MIC values of chlorothricin compared to deschloro-chlorothricin.[2]
Biosynthesis and Regulation
The biosynthesis of chlorothricin is a complex process involving a large gene cluster in Streptomyces antibioticus.[4][8] The biosynthetic pathway involves the assembly of the polyketide backbone, glycosylation, and tailoring reactions. The regulation of this pathway is tightly controlled by pathway-specific regulators, such as ChlF1 and ChlF2.[2][3][7]
Signaling Pathway for Chlorothricin Biosynthesis Regulation
The TetR family regulator ChlF1 plays a dual role in regulating chlorothricin biosynthesis. It represses the transcription of several genes in the cluster while activating at least one key gene.[7] Interestingly, chlorothricin and its glycosylated intermediates act as signaling molecules that can modulate the DNA-binding activity of ChlF1, creating a feedback loop in the regulation of their own production.[7]
Caption: Regulatory feedback loop in chlorothricin biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of chlorothricin and its analogs.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from established methods for determining the antibacterial susceptibility of compounds.[2]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Chlorothricin or analog solution (stock solution in DMSO)
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the chlorothricin compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (MHB only). The final DMSO concentration should not exceed 1%.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Pyruvate Carboxylase Inhibition Assay
This protocol is based on the spectrophotometric measurement of oxaloacetate formation.[5][6]
Materials:
-
Purified pyruvate carboxylase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 50 mM KHCO3)
-
Pyruvate
-
ATP
-
Acetyl-CoA (activator)
-
Malate dehydrogenase (coupling enzyme)
-
NADH
-
Chlorothricin or analog solution (in DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, pyruvate, ATP, acetyl-CoA, malate dehydrogenase, and NADH.
-
Inhibitor Addition: Add the desired concentration of the chlorothricin compound or DMSO (for control) to the reaction mixture and pre-incubate for a few minutes at the desired temperature (e.g., 30°C).
-
Initiation of Reaction: Initiate the reaction by adding purified pyruvate carboxylase.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of pyruvate carboxylase.
-
IC50 Calculation: Perform the assay with a range of inhibitor concentrations. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Chlorothricin or analog solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chlorothricin compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental and Logical Workflows in Chlorothricin Research
Visualizing workflows can aid in the planning and execution of research projects. The following diagrams, in DOT language, illustrate common workflows in the study of chlorothricin and its analogs.
Workflow for Screening and Identification of Bioactive Analogs
Caption: A typical workflow for identifying lead chlorothricin analogs.
Logical Relationship for Structure-Activity Relationship (SAR) Analysis
Caption: Key structural features influencing the biological activity of chlorothricin analogs.
Conclusion
Chlorothricin and its analogs represent a promising class of natural products with significant therapeutic potential. Their unique mode of action, targeting a key metabolic enzyme, makes them attractive candidates for the development of novel antibacterial and anticancer agents. This technical guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, from their biosynthesis and regulation to their biological activities and structure-activity relationships. The detailed experimental protocols and workflow diagrams are intended to facilitate further research and development in this exciting area. Future studies should focus on the synthesis and biological evaluation of a wider range of analogs to fully explore their therapeutic potential and to develop compounds with improved potency and selectivity.
References
- 1. Synergistic anti-tumour effects of tetrandrine and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Culturing Streptomyces sp. K818 for 2'''-Hydroxychlorothricin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cultivation of Streptomyces sp. K818 to produce the bioactive secondary metabolite, 2'''-Hydroxychlorothricin. The protocols outlined below are based on established methods for the production of the closely related compound, chlorothricin, by Streptomyces antibioticus, and serve as a robust starting point for optimizing the production of this compound.
Introduction
Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. This compound, a member of the spirotetronate class of polyketides, is a notable antibiotic produced by Streptomyces sp. K818. This class of compounds has garnered significant interest due to its diverse biological activities, which include antibacterial and antitumor properties. The development of efficient and reproducible fermentation and extraction protocols is crucial for the further investigation and potential therapeutic application of this compound.
Data Presentation
Table 1: Seed Culture Medium Composition (YEME Medium)
| Component | Concentration (g/L) |
| Yeast Extract | 3 |
| Tryptone | 5 |
| Malt Extract | 3 |
| Sucrose | 200 |
| MgCl₂·6H₂O | 1.02 |
| Glucose | 10 |
| Glycine | 5 |
Table 2: Fermentation Medium Composition
| Component | Concentration (g/L) |
| Cold Pressed Soybean Flour | 20 |
| Mannitol | 20 |
| Calcium Carbonate (CaCO₃) | 2 |
| pH | 6.8 |
Table 3: Fermentation Parameters
| Parameter | Value |
| Incubation Temperature | 28°C |
| Agitation Speed | 220 rpm |
| Fermentation Duration | 7 days |
Table 4: HPLC Parameters for Analysis
| Parameter | Specification |
| HPLC System | Agilent 1100 or equivalent |
| Column | Zorbax, SB-C18 (4.6 x 250 mm, 5 µm) |
| Detection Wavelength | 222 nm |
| Mobile Phase | Gradient of water and methanol |
| Flow Rate | 1.0 mL/min |
Experimental Protocols
Media Preparation
1.1. Seed Culture Medium (YEME)
-
Weigh and dissolve all components listed in Table 1, except for glucose and MgCl₂, in 800 mL of distilled water.
-
Autoclave at 121°C for 20 minutes.
-
Separately prepare concentrated stock solutions of glucose and MgCl₂ and sterilize by filtration.
-
Aseptically add the sterile glucose and MgCl₂ solutions to the cooled medium to the final concentrations.
-
Adjust the final volume to 1 L with sterile distilled water.
1.2. Fermentation Medium
-
Weigh and dissolve all components listed in Table 2 in 900 mL of distilled water.
-
Adjust the pH to 6.8 using 1M HCl or 1M NaOH.
-
Bring the final volume to 1 L with distilled water.
-
Dispense into 250 mL flasks, each containing 50 mL of medium.
-
Autoclave at 121°C for 20 minutes.
Inoculum Preparation
-
Prepare a spore suspension of Streptomyces sp. K818 from a mature culture grown on a suitable agar medium (e.g., MS agar: 2% soybean flour, 2% mannitol, 2% agar).
-
Inoculate a 250 mL flask containing 50 mL of YEME seed culture medium with the spore suspension.
-
Incubate the seed culture for 48 hours at 28°C in a rotary shaker at 220 rpm.[1][2]
Fermentation for this compound Production
-
Inoculate the production medium flasks with the seed culture at a 10% (v/v) ratio.
-
Incubate the fermentation cultures for 7 days at 28°C in a rotary shaker at 220 rpm.[1][2]
Extraction of this compound
4.1. Methanol Extraction
-
Harvest the fermentation broth and centrifuge at 5000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extract the mycelial cake with an equal volume of methanol by shaking vigorously for 1 hour.
-
Centrifuge the mixture again to pellet the mycelial debris.
-
Collect the methanol supernatant containing the extracted compound.
-
The culture supernatant can also be extracted with an equal volume of ethyl acetate.
4.2. Solid Phase Extraction using Amberlite XAD Resin This method can be used for in-situ or ex-situ extraction.
-
Resin Preparation: Wash Amberlite XAD-16N resin with methanol, followed by acetone, and then thoroughly with distilled water to remove any preservatives and impurities. Sterilize the prepared resin by autoclaving.[3]
-
In-situ Extraction: Add the sterile resin (e.g., 0.33% w/v) to the fermentation culture at a specific time point during fermentation (e.g., 27 hours post-inoculation).[3]
-
Ex-situ Extraction: After fermentation, add the prepared resin to the whole broth and stir for several hours to allow for adsorption of the compound.
-
Elution:
-
Collect the resin by filtration.
-
Wash the resin with distilled water to remove salts and polar impurities.
-
Elute the adsorbed this compound from the resin using methanol or another suitable organic solvent. A step-gradient elution with increasing concentrations of ethanol (e.g., 10%, 40%, 70%, 100%) can also be employed for fractionation.[4]
-
-
Concentrate the eluate under reduced pressure to obtain the crude extract.
Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use the parameters outlined in Table 4, or optimize the mobile phase gradient for better separation of this compound from other metabolites. A typical gradient might be from 10% methanol in water to 100% methanol over 30 minutes.
-
Identify the peak corresponding to this compound by comparing the retention time with a purified standard (if available) or by collecting the peak and confirming its identity using mass spectrometry.
-
Quantify the production yield by creating a standard curve with known concentrations of a purified standard.
-
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound production.
Putative Biosynthetic Pathway Relationship
Caption: Simplified relationship in the biosynthesis of this compound.
References
- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
- 3. In-Situ Recovery of Persipeptides from Streptomyces zagrosensis Fermentation Broth by Enhanced Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of 2'''-Hydroxychlorothricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'''-Hydroxychlorothricin is a macrolide antibiotic belonging to the spirotetronate class of natural products. It is produced by the bacterium Streptomyces sp. K818 and has demonstrated anti-tumor properties, making it a compound of significant interest for drug discovery and development.[1] This document provides detailed protocols for the fermentation, extraction, and purification of this compound, intended to guide researchers in obtaining this compound for further investigation. The methodologies are based on established procedures for the closely related compound chlorothricin and other macrolide antibiotics produced by Streptomyces species.
Physicochemical Data
While specific data for this compound is limited, the properties of the closely related chlorothricin provide a valuable reference for experimental design.
| Property | Value (for Chlorothricin) | Reference |
| Molecular Formula | C₅₀H₆₃ClO₁₆ | [2][3] |
| Molecular Weight | 955.5 g/mol | [2][3] |
| Solubility | Soluble in DMSO, methanol, and ethanol. | [2][3] |
| UV Absorbance λmax | 222 nm (in methanol for HPLC analysis) | [4][5] |
Experimental Protocols
Fermentation of Streptomyces sp. K818
This protocol is adapted from the fermentation of Streptomyces antibioticus, the producer of chlorothricin, and is expected to be suitable for the production of this compound by Streptomyces sp. K818.
Materials and Reagents:
-
Streptomyces sp. K818 culture
-
YEME (Yeast Extract-Malt Extract) Medium (per liter):
-
Yeast Extract: 3 g
-
Tryptone: 5 g
-
Malt Extract: 3 g
-
Sucrose: 200 g
-
MgCl₂: 1.02 g (5 mM)
-
Glucose: 10 g
-
Glycine: 5 g
-
-
Fermentation Medium (per liter):
-
Cold-pressed soybean flour: 20 g
-
Mannitol: 20 g
-
CaCO₃: 2 g
-
-
Sterile baffled flasks (250 mL and 2 L)
-
Incubator shaker
Protocol:
-
Seed Culture Preparation:
-
Inoculate a 250 mL baffled flask containing 50 mL of sterile YEME medium with a loopful of Streptomyces sp. K818 spores or a mycelial fragment from a stock culture.
-
Incubate the flask at 28°C with vigorous shaking (220 rpm) for 48 hours.[5]
-
-
Production Culture:
Extraction of this compound
This protocol outlines two common methods for extracting macrolide antibiotics from Streptomyces fermentation broth: liquid-liquid extraction and solid-phase extraction.
Method A: Liquid-Liquid Extraction
Materials and Reagents:
-
Fermentation broth
-
Methanol
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
Protocol:
-
Harvest the 7-day old fermentation culture.
-
Centrifuge the broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Decant the supernatant and extract the mycelial pellet by resuspending it in an equal volume of methanol and shaking vigorously for 1 hour.
-
Centrifuge the mycelial extract and combine the methanolic supernatant with the initial culture supernatant.
-
Extract the combined supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic (ethyl acetate) layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Method B: Solid-Phase Extraction
Materials and Reagents:
-
Fermentation broth
-
Amberlite XAD-16 resin
-
Methanol
-
Dichloromethane
-
Rotary evaporator
Protocol:
-
To the 7-day old fermentation culture, add Amberlite XAD-16 resin (40 g per liter of culture).
-
Continue to shake the culture with the resin for an additional 24 hours at 28°C.
-
Collect the resin by filtration and wash with deionized water to remove residual medium components.
-
Elute the adsorbed compounds from the resin by washing four times with methanol.[6]
-
Pool the methanol fractions and concentrate using a rotary evaporator.
-
Redissolve the concentrated extract in 50% aqueous methanol.
-
Extract the aqueous methanol solution four times with an equal volume of dichloromethane.[6]
-
Combine the dichloromethane layers and concentrate to dryness to yield the crude extract.
Purification of this compound by Preparative HPLC
The crude extract is purified using preparative reversed-phase high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Crude extract of this compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., Zorbax SB-C18, 21.2 x 250 mm, 7 µm)
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the following conditions:
-
Inject the dissolved crude extract onto the column.
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound production.
Logical Relationship of Purification Steps
Caption: Logic of the purification process.
References
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. isomerase.com [isomerase.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
- 5. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2'''-Hydroxychlorothricin
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'''-Hydroxychlorothricin, a member of the spirotetronate polyketide family of antibiotics, exhibits notable anti-tumor properties.[1] As with many complex natural products, robust and reliable analytical methods are crucial for its study in drug discovery and development, from fermentation titer monitoring to pharmacokinetic analyses. Due to a lack of specific published quantification methods for this compound, this document provides proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols. These proposed methods are based on established analytical techniques for the closely related parent compound, chlorothricin, and other polyketide antibiotics.[2][3] The protocols detailed below are intended to serve as a strong starting point for method development and validation.
Proposed High-Performance Liquid Chromatography (HPLC) Method for Quantification
This method is adapted from established protocols for chlorothricin analysis and is suitable for quantifying this compound in purified samples or fermentation broths with appropriate sample preparation.[2][3]
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 stationary phase is proposed, which will retain the relatively nonpolar this compound. A gradient elution with an organic solvent (acetonitrile) and an aqueous buffer will be used to elute the analyte, which is then detected by its UV absorbance. A detection wavelength of 222 nm is suggested, based on the analysis of chlorothricin.[2][3]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methanol (for extraction)
Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 222 nm |
| Injection Volume | 10 µL |
Experimental Protocol
1.4.1. Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.4.2. Sample Preparation (from Fermentation Broth)
-
Harvest 1 mL of fermentation culture.
-
Extract the culture with an equal volume of methanol by vortexing for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.
1.4.3. Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak area corresponding to the retention time of this compound and quantify using the calibration curve.
Caption: HPLC analysis workflow for this compound.
Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Quantification
For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, an LC-MS method is recommended. This proposed method is based on general principles for the analysis of polyketide antibiotics.[1]
Principle
This method combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. A C18 column will be used for chromatographic separation. The analyte will be ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity. Given the structure of chlorothricin, negative ion mode is proposed as a starting point.[2]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS) (if available, a structurally similar, stable isotope-labeled compound is ideal)
LC-MS Conditions
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Parameters | To be optimized by infusing the standard. Target precursor ion [M-H]⁻. Select 2-3 product ions for SRM. |
| SRM Transitions | Precursor Ion (Q1) → Product Ion 1 (Q3), Precursor Ion (Q1) → Product Ion 2 (Q3) |
Experimental Protocol
2.4.1. Standard and Sample Preparation
-
Prepare a calibration curve of this compound with a constant concentration of the internal standard in a relevant biological matrix (e.g., blank plasma).
-
For biological samples (e.g., 100 µL plasma), add the internal standard and perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:B).
-
Transfer to an LC-MS vial for analysis.
2.4.2. Analysis
-
Optimize MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of this compound.
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the calibration standards.
-
Inject the prepared samples.
-
Quantify the amount of this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: LC-MS/MS analysis workflow for this compound.
Summary of Proposed Quantitative Parameters for Method Validation
The following table outlines the target parameters that should be assessed during the validation of the developed analytical methods. These are suggested targets based on typical requirements for bioanalytical method validation.
| Parameter | Target for HPLC Method (UV Detection) | Target for LC-MS Method (SRM) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.3 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% (±20% at LOQ) |
| Precision (% RSD) | < 15% | < 15% (< 20% at LOQ) |
| Recovery | > 80% | Consistent and reproducible |
| Selectivity/Specificity | No interference at analyte retention time | No interference in SRM transition |
Disclaimer: These are proposed methods and require full validation for specificity, linearity, accuracy, precision, and stability according to relevant regulatory guidelines before implementation for quantitative analysis in research and development.
References
- 1. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2'''-Hydroxychlorothricin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'''-Hydroxychlorothricin (HCT) is an antibiotic belonging to the chlorothricin group, isolated from Streptomyces sp. K818.[1] Preliminary research has indicated its potential as an anti-tumor agent, demonstrating the ability to prolong the survival period of ICR mice inoculated with Ehrlich cancer cells.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-cancer efficacy, focusing on a murine model of Ehrlich ascites carcinoma. The protocols outlined below are based on established methodologies for preclinical anti-cancer drug screening and can be adapted for other tumor models.
1. Preclinical Evaluation of this compound in a Murine Ehrlich Ascites Carcinoma Model
This section details the protocol for assessing the anti-tumor activity of HCT in an ascitic tumor model.
1.1. Materials and Reagents
-
This compound (HCT)
-
Ehrlich ascites carcinoma (EAC) cell line
-
ICR mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution (0.4%)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or other suitable vehicle
-
Syringes and needles (various gauges)
-
Hemocytometer
-
Centrifuge
-
Animal housing and husbandry equipment
1.2. Experimental Workflow
References
Application Notes and Protocols for Measuring the Anti-proliferative Effects of 2'''-Hydroxychlorothricin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the anti-proliferative effects and mechanism of action of 2'''-Hydroxychlorothricin are limited in publicly available literature. The following application notes and protocols are based on studies of the closely related compound, chlorothricin, and established methodologies for assessing anti-cancer activity. These should serve as a starting point for research and development.
Introduction
This compound belongs to the spirotetronate class of antibiotics, a family of natural products known for a range of biological activities, including antibacterial and anti-tumor properties.[1][2] The parent compound, chlorothricin, and its analogue, deschloro-chlorothricin, have demonstrated inhibitory activity against various cancer cell lines.[1][3] These compounds are thought to exert their anti-proliferative effects by interfering with critical cellular processes, potentially leading to cell cycle arrest and apoptosis.[4][5]
This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines, including methods for determining cell viability, analyzing cell cycle distribution, and quantifying apoptosis.
Data Presentation
The following table summarizes the reported anti-proliferative activities of chlorothricin (CHL) and deschloro-chlorothricin (des-CHL) against various human cancer cell lines. This data can be used as a reference for selecting appropriate cell lines and concentration ranges for initial studies with this compound.
Table 1: IC50 Values of Chlorothricin (CHL) and Deschloro-chlorothricin (des-CHL) in Human Cancer Cell Lines [1]
| Compound | A549 (Non-small-cell lung cancer) | Calu-3 (Lung adenocarcinoma) | HepG2 (Liver cancer) | MCF-7 (Breast cancer) |
| Chlorothricin (CHL) | 22.5 µM | 45.7 µM | 33.1 µM | 98.6 µM |
| Deschloro-chlorothricin (des-CHL) | 89.3 µM | 181.3 µM | 124.5 µM | >200 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[6]
-
After the incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[8][9]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[8]
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[8]
-
Incubate the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[8]
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[8]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples on a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol uses Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-proliferative effects.
Hypothesized Signaling Pathway of Action
Caption: Hypothesized signaling pathway for anti-proliferative effects.
References
- 1. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. goldbio.com [goldbio.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols for Designing Experiments with 2'''-Hydroxychlorothricin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the biological activity of 2'''-Hydroxychlorothricin. The protocols are based on the known activities of its parent compound, chlorothricin, a member of the spirotetronate family of antibiotics.
Background
This compound is a bacterial inhibitor and an antibiotic belonging to the chlorothricin group, which has demonstrated anti-tumor properties. The primary mechanism of action for the parent compound, chlorothricin, involves the inhibition of key metabolic enzymes, namely pyruvate carboxylase and malate dehydrogenase. These enzymes play crucial roles in central carbon metabolism, making them attractive targets for therapeutic intervention, particularly in cancer.
Inhibition of pyruvate carboxylase and malate dehydrogenase can disrupt the replenishment of the tricarboxylic acid (TCA) cycle (anaplerosis), impact fatty acid synthesis, and interfere with the production of NADPH, which is essential for managing oxidative stress.[1] These metabolic perturbations can lead to cytotoxicity in cancer cells that are highly reliant on these pathways for proliferation and survival.
Quantitative Data
The following tables summarize the known inhibitory and cytotoxic activities of chlorothricin, the parent compound of this compound. This data can serve as a reference for designing dose-response experiments.
Table 1: Enzyme Inhibition Data for Chlorothricin
| Enzyme Target | Source | IC50 (mM) |
| Pyruvate Carboxylase | Rat Liver | 0.26 |
| Pyruvate Carboxylase | Chicken Liver | 0.12 |
| Pyruvate Carboxylase | Azotobacter vinelandii | 0.5 |
Data sourced from: PubMed[2]
Table 2: Cytotoxicity Data for Chlorothricin and Deschloro-chlorothricin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Chlorothricin | A549 | Non-small-cell lung cancer | 22.5 - 181.3 |
| Deschloro-chlorothricin | A549 | Non-small-cell lung cancer | 22.5 - 181.3 |
| Chlorothricin | Calu-3 | Human lung adenocarcinoma | 22.5 - 181.3 |
| Deschloro-chlorothricin | Calu-3 | Human lung adenocarcinoma | 22.5 - 181.3 |
| Chlorothricin | HepG2 | Liver cancer | 22.5 - 181.3 |
| Deschloro-chlorothricin | HepG2 | Liver cancer | 22.5 - 181.3 |
| Chlorothricin | MCF-7 | Breast cancer | 22.5 - 181.3 |
| Deschloro-chlorothricin | MCF-7 | Breast cancer | 22.5 - 181.3 |
Data sourced from: Frontiers in Microbiology[1], PMC[3]
Proposed Signaling Pathways for Investigation
The inhibition of pyruvate carboxylase and malate dehydrogenase by this compound is predicted to impact central metabolic pathways critical for cancer cell survival and proliferation. Below are diagrams illustrating these potential mechanisms.
Experimental Protocols
Pyruvate Carboxylase Inhibition Assay
This protocol is adapted from standard coupled-enzyme assays used to measure pyruvate carboxylase activity.[4][5][6]
Principle: The activity of pyruvate carboxylase is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Chloride (MgCl₂)
-
ATP
-
Acetyl-CoA
-
NADH
-
Malate Dehydrogenase (MDH)
-
Pyruvate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Purified pyruvate carboxylase
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, NaHCO₃, MgCl₂, ATP, Acetyl-CoA, NADH, and MDH in a microcentrifuge tube.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (solvent only).
-
Add the reaction mixture to each well.
-
Add purified pyruvate carboxylase to each well.
-
Initiate the reaction by adding pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 30°C.
-
Calculate the rate of reaction (ΔA340/min) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Malate Dehydrogenase Inhibition Assay
This protocol is based on standard spectrophotometric assays for MDH activity.[7][8][9]
Principle: The inhibition of malate dehydrogenase is determined by measuring the decrease in the rate of NADH oxidation in the presence of the inhibitor. The reaction is monitored by the change in absorbance at 340 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Oxaloacetate (OAA)
-
NADH
-
This compound (dissolved in a suitable solvent)
-
Purified malate dehydrogenase
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer.
-
Add varying concentrations of this compound to the wells of the microplate, including a vehicle control.
-
Add NADH and purified malate dehydrogenase to each well and incubate for a short period.
-
Initiate the reaction by adding oxaloacetate to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.
-
Calculate the reaction rate and determine the IC50 value as described for the pyruvate carboxylase assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the metabolic activity of cancer cell lines as an indicator of cytotoxicity.[3][10][11][12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, Calu-3, HepG2, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[2][14][15][16][17]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After treatment, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity for each treatment and determine the IC50 value.
Disclaimer
These application notes and protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions and research goals. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. Activation and inhibition of pyruvate carboxylase from Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MDH2 activity assay [bio-protocol.org]
- 8. Enzymatic Assay of Malic Dehydrogenase [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Solubility and Stability of 2'''-Hydroxychlorothricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'''-Hydroxychlorothricin is a member of the spirotetronate class of antibiotics, a group of natural products known for their complex structures and diverse biological activities, including antibacterial and antitumor properties. A thorough understanding of the solubility and stability of this compound is paramount for its development as a potential therapeutic agent. These parameters are critical for formulation design, ensuring consistent delivery and maintaining efficacy and safety throughout the product's shelf life.
This document provides detailed application notes and protocols for determining the solubility and stability of this compound in various solvents and under different environmental conditions. While specific experimental data for this compound is not extensively available in public literature, the following sections offer standardized methodologies and illustrative data tables based on the known behavior of related spirotetronate antibiotics.
I. Solubility Profile of this compound
A comprehensive solubility profile is essential for identifying suitable solvents for extraction, purification, formulation, and in vitro/in vivo testing. The solubility of a compound is influenced by its physicochemical properties and the nature of the solvent.
Data Presentation: Illustrative Solubility Data
The following table summarizes the expected qualitative and quantitative solubility of this compound in a range of common laboratory solvents. This data is illustrative and should be confirmed experimentally.
| Solvent | Polarity Index | Expected Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL) at 25°C |
| Water | 10.2 | Sparingly soluble to Insoluble | < 0.1 |
| Methanol | 5.1 | Soluble | 10 - 50 |
| Ethanol | 4.3 | Soluble | 5 - 25 |
| Acetone | 5.1 | Soluble | > 50 |
| Ethyl Acetate | 4.4 | Moderately Soluble | 1 - 10 |
| Dichloromethane | 3.1 | Soluble | > 50 |
| Chloroform | 4.1 | Soluble | > 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | > 100 |
| n-Hexane | 0.1 | Insoluble | < 0.01 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of this compound.
Materials:
-
This compound (pure solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility in mg/mL using the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
II. Stability Profile of this compound
Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, light, and pH.
Data Presentation: Illustrative Stability Data (Forced Degradation)
Forced degradation studies are performed to identify potential degradation products and pathways. The following table provides an example of results from a forced degradation study.
| Stress Condition | Duration | Illustrative % Degradation | Major Degradation Products |
| Acidic (0.1 N HCl, 60°C) | 24 hours | 25% | Hydrolysis of glycosidic bonds |
| Basic (0.1 N NaOH, 60°C) | 24 hours | 40% | Epimerization and hydrolysis |
| Oxidative (3% H₂O₂, RT) | 24 hours | 15% | Oxidation of hydroxyl groups |
| Thermal (80°C, solid state) | 7 days | 10% | Dehydration and rearrangement |
| Photolytic (ICH Q1B) | 7 days | 5% | Minor degradation |
Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
1. HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Forced Degradation Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.
-
Base Hydrolysis: Repeat the above procedure using 0.1 N NaOH.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and analyze at different time points.
-
Thermal Degradation: Expose the solid powder of this compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve and analyze samples at various time points.
-
Photostability: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.
3. Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualization: Stability Testing Workflow
Caption: General workflow for conducting stability studies of this compound.
III. Long-Term Stability Protocol
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.
Protocol:
-
Prepare at least three batches of this compound.
-
Package the material in the proposed container closure system.
-
Store the samples under long-term storage conditions as per ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).
-
Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating HPLC method.
-
Analyze the data to determine the shelf life.
Conclusion
The protocols and illustrative data presented in these application notes provide a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. While the provided quantitative data is for illustrative purposes due to the limited public information on this specific molecule, the detailed experimental procedures offer a robust starting point for generating reliable data. A thorough understanding of these fundamental properties is indispensable for the successful progression of this compound from a promising natural product to a potential therapeutic agent.
Safe Handling and Storage of 2'''-Hydroxychlorothricin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'''-Hydroxychlorothricin is an antibiotic belonging to the chlorothricin group, which has demonstrated anti-tumor properties.[1] Like other potent bioactive molecules, it requires careful handling to ensure personnel safety and maintain the integrity of the compound for experimental use. These application notes provide a detailed protocol for the safe handling, storage, and use of this compound in a research laboratory setting.
Hazard Identification and Safety Precautions
Given its classification as an antibiotic with cytotoxic effects, this compound should be handled with the assumption that it may be harmful if swallowed, inhaled, or comes into contact with skin.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. | Provides a barrier against skin contact. Double gloving is recommended for handling highly potent compounds. |
| Lab Coat | Disposable, back-closing gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Recommended when handling the powdered form of the compound to prevent inhalation. |
Engineering Controls
| Control Measure | Description |
| Fume Hood | All handling of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood. |
| Biological Safety Cabinet (BSC) | For cell culture-based experiments, manipulations of diluted solutions should be conducted in a Class II BSC. |
Storage and Stability
Proper storage is critical to maintain the bioactivity and integrity of this compound.
| Parameter | Condition | Justification |
| Temperature | Store the solid compound at -20°C. | Low temperatures slow down potential degradation pathways. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Many complex organic molecules are light-sensitive. |
| Moisture | Store in a desiccator or a container with a desiccant. | Protects the compound from hydrolysis. |
| Stock Solutions | Aliquot into single-use volumes and store at -80°C. | Minimizes freeze-thaw cycles that can degrade the compound. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be further diluted for various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Don appropriate PPE and perform all subsequent steps in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound into a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Gently vortex the tube until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound 10 mM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualized Workflows and Pathways
Safe Handling and Storage Workflow
Caption: Workflow for safe handling of this compound.
General Cytotoxicity Assay Workflow
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Troubleshooting & Optimization
Technical Support Center: 2'''-Hydroxychlorothricin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of 2'''-Hydroxychlorothricin.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for purifying this compound from a Streptomyces fermentation broth?
A1: The purification of this compound, a spirotetronate antibiotic, typically involves a multi-step process that includes:
-
Extraction: Initial recovery of the compound from the fermentation broth.
-
Column Chromatography: A preliminary purification step to separate the target compound from the bulk of impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step to achieve high purity.
Q2: What are common impurities encountered during the purification of this compound?
A2: Impurities can originate from the fermentation process or degradation during purification. Common impurities for chlorothricin and its analogs may include:
-
Structurally Related Impurities: Other chlorothricin analogs produced by the Streptomyces strain, such as chlorothricin, deschloro-chlorothricin, and demethyl-chlorothricin.
-
Process-Related Impurities: Components from the fermentation medium, pigments, and other secondary metabolites produced by the microorganism.[1]
-
Degradation Products: The stability of the spirotetronate structure can be sensitive to pH and temperature, potentially leading to degradation products during extraction and purification.
Q3: What are the key parameters to optimize for a successful preparative HPLC purification?
A3: For a successful preparative HPLC purification of this compound, it is crucial to optimize several parameters to balance purity, yield, and throughput. These include:
-
Stationary Phase Selection: Reversed-phase columns, such as C18, are commonly used.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier like formic acid, is typical. The choice of organic solvent can affect selectivity and resolution.
-
Gradient Elution: A well-designed gradient is essential to separate the target compound from closely eluting impurities.
-
Column Loading: Overloading the column can lead to poor separation and reduced purity. It is important to determine the optimal sample load for the chosen column dimensions.[2]
-
Flow Rate: The flow rate should be optimized for the best separation efficiency without generating excessive backpressure.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis (for intracellular products) | If this compound is intracellular, ensure the cell disruption method (e.g., ultrasonication, chemical lysis) is effective.[1] |
| Inefficient solvent extraction | The polarity of the extraction solvent is critical. A solvent system that effectively solubilizes this compound while minimizing the extraction of highly polar or non-polar impurities should be chosen. Ethyl acetate is a commonly used solvent for extracting secondary metabolites from Streptomyces. |
| Product degradation during extraction | Avoid prolonged exposure to harsh pH conditions or high temperatures. The stability of spirotetronate polyketides can be pH and temperature-dependent. |
| Emulsion formation during liquid-liquid extraction | Centrifugation or the addition of a small amount of a demulsifying agent can help to break the emulsion. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate stationary phase | Silica gel is a common choice for initial purification. Ensure the silica gel is properly activated and packed. |
| Incorrect mobile phase polarity | The polarity of the mobile phase must be optimized. A step or gradient elution with increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate or methanol) is often effective. |
| Column overloading | Too much crude extract loaded onto the column will result in broad, overlapping peaks. Reduce the amount of sample loaded. |
| Sample not fully dissolved or contains particulates | Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading. Filter the sample if it contains particulates to prevent column clogging. |
Issue 3: Low Purity of this compound After Preparative HPLC
| Potential Cause | Troubleshooting Step |
| Co-elution with impurities | Optimize the HPLC gradient to improve the resolution between this compound and closely eluting impurities. Consider using a different organic modifier (e.g., methanol instead of acetonitrile) or adjusting the pH of the aqueous phase. |
| Peak tailing or fronting | Peak asymmetry can be caused by column degradation, interactions with active sites on the stationary phase, or improper mobile phase pH. Try a new column, add a competing agent to the mobile phase, or adjust the pH. |
| Column overloading | Even on a preparative scale, there is a limit to how much sample can be loaded. Perform a loading study on an analytical column first to determine the optimal loading amount before scaling up.[2] |
| Fraction collection timing is off | Ensure the delay volume between the detector and the fraction collector is accurately calibrated to collect the correct peak.[3] |
Data Presentation
| Purification Step | Total Volume (mL) | Total Product (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 1000 | 500 | 5 | - | 100 |
| Silica Gel Chromatography | 200 | 250 | 40 | 50 | 50 |
| Preparative HPLC | 50 | 150 | >95 | 60 | 30 |
Experimental Protocols
Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fermentation broth to separate the mycelium from the supernatant. This compound may be present in both, so both should be processed.
-
Mycelium Extraction: If the product is intracellular, the mycelial cake should be extracted. A common method is to resuspend the mycelium in an organic solvent such as methanol or ethyl acetate and agitate for several hours. The solvent is then separated from the mycelial debris by filtration or centrifugation.
-
Supernatant Extraction: The supernatant can be extracted with an equal volume of an immiscible organic solvent like ethyl acetate. The mixture is shaken vigorously in a separatory funnel, and the organic layer is collected. This process should be repeated multiple times to ensure complete extraction.
-
Concentration: The organic extracts from both the mycelium and supernatant are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel 60 as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, sample-adsorbed silica is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1 v/v).
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Fractions containing the product of interest are pooled and concentrated under reduced pressure.
Preparative HPLC Purification
-
Column and Mobile Phase: A preparative reversed-phase C18 column is used. The mobile phase typically consists of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid).
-
Sample Preparation: The partially purified sample from the silica gel chromatography step is dissolved in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or DMSO, then diluted with the initial mobile phase). The solution should be filtered through a 0.22 µm filter before injection.
-
Gradient Elution: A linear gradient is typically employed. For example, the gradient could start at a low percentage of Solvent B, which is then increased over time to elute the more hydrophobic compounds. The exact gradient profile needs to be optimized based on the separation of the target compound from its impurities on an analytical scale first.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected using an automated fraction collector.
-
Final Processing: The collected fractions are analyzed for purity. Pure fractions are pooled, and the solvent is removed, often by lyophilization, to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity in preparative HPLC.
References
Technical Support Center: Optimizing Fermentation Conditions for Streptomyces sp. K818
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Streptomyces sp. K818.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal growth conditions for Streptomyces species?
A1: While optimal conditions can be species-specific, most Streptomyces species exhibit robust growth under the following conditions:
-
Temperature: 25-35°C. Some studies have shown that while optimal growth may occur at a certain temperature (e.g., 30°C), the highest production of secondary metabolites may be achieved at a slightly different temperature (e.g., 35°C).[1][2][3]
-
pH: A neutral pH of around 7.0 is generally optimal for both growth and antibiotic production.[1][4] However, some species may prefer slightly acidic or alkaline conditions, with optimal ranges reported between pH 6.0 and 8.0.[2][5]
-
Agitation: Shaking at 150-250 rpm is common for submerged fermentation in flasks to ensure adequate aeration and nutrient distribution.[1][4][5]
-
Incubation Time: The production of secondary metabolites typically occurs during the stationary phase of growth, which is often reached after 7 to 12 days of incubation.[1][3][5]
Q2: Which carbon and nitrogen sources are best for fermentation of Streptomyces sp. K818?
A2: The choice of carbon and nitrogen sources significantly impacts the production of secondary metabolites.
-
Carbon Sources: Glucose, starch, and mannitol are commonly used and effective carbon sources for many Streptomyces species.[2][3][4] The optimal concentration of the carbon source is also a critical factor to determine.[4]
-
Nitrogen Sources: Soybean meal, peptone, yeast extract, and casein have been shown to support high levels of bioactive compound production.[1][3][4][5] The selection of the nitrogen source can influence the specific metabolic pathways that are activated.
Q3: How does nutrient availability affect secondary metabolite production?
A3: Streptomyces possess complex regulatory mechanisms that govern the transition from primary to secondary metabolism in response to nutrient availability. The synthesis of secondary metabolites is often triggered by the depletion of certain nutrients, such as phosphate, or by the presence of specific precursor molecules.[6] The interplay of carbon, nitrogen, phosphate, and sulfur metabolism is crucial in supplying the necessary precursors for the biosynthesis of these compounds.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no production of the desired metabolite | Suboptimal fermentation conditions (pH, temperature, agitation). | Systematically optimize each parameter. Refer to the Data Summary Tables below for reported optimal ranges for various Streptomyces species. |
| Inappropriate carbon or nitrogen source. | Screen a variety of carbon and nitrogen sources. Some strains may have very specific nutritional requirements.[2][3] | |
| Incorrect incubation time. | Perform a time-course study to determine the optimal time for harvesting, as secondary metabolite production is growth phase-dependent.[7] | |
| Contamination of the culture | Improper aseptic technique during inoculation or sampling. | Review and strictly adhere to sterile techniques. Ensure all media and equipment are properly sterilized. |
| Contaminated stock culture. | Streak the stock culture on a suitable agar medium to check for purity. Prepare new, pure master and working cell banks.[8] | |
| Faulty sterilization equipment. | Regularly validate the performance of autoclaves using biological indicators like Bacillus stearothermophilus spore strips.[8] | |
| Poor cell growth (low biomass) | Nutrient-poor medium. | Ensure the medium contains all essential macro and micronutrients. Consider supplementing with trace elements. |
| Inadequate aeration. | For submerged cultures, use baffled flasks and ensure the culture volume does not exceed 25% of the flask volume to maximize surface area for oxygen exchange.[9] | |
| Mycelial pellet formation affecting production | Natural growth characteristic of the strain. | While pellet formation is common, excessive clumping can limit nutrient and oxygen uptake. Morphological engineering by controlling the expression of certain genes (e.g., ssgA) has been shown to reduce pellet size and improve growth and productivity.[10] |
Data Summary Tables
Table 1: Optimal Fermentation Parameters for Various Streptomyces Species
| Parameter | Streptomyces sp. | Optimal Value | Reference |
| Temperature | LHR 9 | 35°C | [1] |
| MS-266 Dm4 | 30°C | [2] | |
| KN37 | 25°C | [5] | |
| R5 | 35°C | [3] | |
| pH | LHR 9 | 7 | [1] |
| MS-266 Dm4 | 6 | [2] | |
| KN37 | 8 | [5] | |
| R5 | 6 | [3] | |
| Agitation | LHR 9 | 200 rpm | [1] |
| KN37 | 150 rpm | [5] | |
| LH9 | 250 rpm | [4] | |
| Incubation Time | LHR 9 | 7 days | [1] |
| MS-266 Dm4 | 7 days | [2] | |
| KN37 | 9 days | [5] | |
| R3 | 8 days | [3] |
Table 2: Effective Carbon and Nitrogen Sources for Secondary Metabolite Production
| Source Type | Source | Streptomyces sp. | Reference |
| Carbon | Glucose | LHR 9, MS-266 Dm4, LH9 | [1][2][4] |
| Starch | R3, Y8 | [3] | |
| Mannitol | R5 | [3] | |
| Millet | KN37 | [5] | |
| Nitrogen | Soybean Meal | LHR 9 | [1] |
| Peptone | MS-266 Dm4, LH9, Y8 | [2][4] | |
| Yeast Extract | KN37 | [5] | |
| Casein | R3 | [3] |
Experimental Protocols
Protocol 1: Preparation of Seed Culture
-
Aseptically transfer a single, well-isolated colony of Streptomyces sp. K818 from a sporulation agar plate into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth).[9][11]
-
Incubate the flask on a rotary shaker at 28-30°C and 180-200 rpm for 2-3 days, or until the culture becomes visibly turbid with mycelial growth.[12]
-
This seed culture will be used to inoculate the main fermentation medium.
Protocol 2: Submerged Fermentation for Metabolite Production
-
Prepare the desired fermentation medium in 250 mL Erlenmeyer flasks, with each flask containing 100 mL of medium.[9]
-
Sterilize the flasks by autoclaving at 121°C for 15-20 minutes.[13]
-
After cooling to room temperature, inoculate each flask with 5-10% (v/v) of the seed culture prepared in Protocol 1.[12]
-
Incubate the flasks on a rotary shaker under the optimized conditions of temperature and agitation for the predetermined incubation period.
-
At the end of the fermentation, harvest the broth for extraction and analysis of the secondary metabolites.
Protocol 3: Extraction of Secondary Metabolites
-
Separate the mycelial biomass from the fermentation broth by centrifugation at 5,000-10,000 rpm for 10-15 minutes.[11][14]
-
The supernatant (fermentation broth) can be extracted with an equal volume of a non-polar solvent such as ethyl acetate. Mix vigorously and allow the phases to separate. Collect the organic phase.
-
The mycelial pellet can be extracted separately with a polar solvent like ethanol or acetone to recover intracellular metabolites.[14]
-
Combine the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
The crude extract can then be subjected to further purification and analysis.
Visualizations
Caption: Experimental workflow for fermentation and metabolite extraction.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. interesjournals.org [interesjournals.org]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. ijcmas.com [ijcmas.com]
- 13. exodocientifica.com.br [exodocientifica.com.br]
- 14. e3journals.org [e3journals.org]
Technical Support Center: Addressing Low Solubility of 2'''-Hydroxychlorothricin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 2'''-Hydroxychlorothricin.
Troubleshooting Guide
Low aqueous solubility is a common challenge with complex natural products like this compound. This guide provides a systematic approach to addressing these issues in your experiments.
Initial Assessment: Understanding the Problem
Before attempting to enhance solubility, it is crucial to characterize the extent of the problem.
-
Question: My this compound won't dissolve in my aqueous buffer. What should I do first?
Answer: Start by confirming the compound's qualitative solubility profile. This compound, similar to its parent compound chlorothricin, is known to have poor water solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][2]
Recommended First Steps:
-
Prepare a concentrated stock solution: Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. Observe for any precipitation. This will help you estimate the approximate aqueous solubility.
-
Visual Inspection: Use a microscope to visually inspect for undissolved particles or precipitation, as this can sometimes be missed by the naked eye.
-
Strategies for Solubility Enhancement
If the aqueous solubility is insufficient for your experimental needs, consider the following strategies.
-
Question: I need to prepare an aqueous solution of this compound for my cell-based assay, but the final DMSO concentration must be very low. What are my options?
Answer: Several formulation strategies can be employed to increase the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications, as well as the use of formulation excipients.[3][4][5][6][7][8][9][10][11]
Workflow for Selecting a Solubility Enhancement Strategy:
Caption: Logical workflow for addressing low solubility.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Are there any recommended starting points for co-solvents?
A2: For preclinical studies, common co-solvents used to enhance the solubility of poorly water-soluble compounds include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[6] The choice of co-solvent and its concentration will depend on the specific experimental requirements and any potential toxicity to the biological system being studied. It is crucial to include appropriate vehicle controls in your experiments.
Q3: How can I use cyclodextrins to improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. To prepare a cyclodextrin complex, you would typically dissolve the cyclodextrin in your aqueous buffer and then add the this compound (potentially from a concentrated organic stock solution) while stirring. The mixture is then typically sonicated or stirred for an extended period to facilitate complex formation.
Q4: What is a solid dispersion and how can it help with solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often a polymer.[3][9][10] This can enhance solubility by presenting the drug in an amorphous (non-crystalline) state, which has a higher energy and is more readily dissolved. Common methods for preparing solid dispersions include solvent evaporation, melting (fusion), and hot-melt extrusion.
Q5: Can I adjust the pH to improve the solubility of this compound?
A5: Adjusting the pH can be an effective strategy for ionizable compounds.[3][5] The chemical structure of this compound contains acidic and basic moieties, suggesting that its solubility may be pH-dependent. Experimentally determining the pKa of the compound and evaluating its solubility at different pH values is recommended. However, it is important to ensure that any pH adjustment is compatible with your experimental system and does not degrade the compound.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not available in the literature, the following tables are provided as templates for researchers to record and compare their own experimental results when attempting various solubilization techniques.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System (e.g., Water, PBS pH 7.4, 5% DMSO in PBS) | Temperature (°C) | Experimentally Determined Solubility (µg/mL) | Method of Determination (e.g., HPLC, UV-Vis) |
Table 2: Comparison of Solubility Enhancement Techniques
| Enhancement Technique | Excipient/Carrier (if applicable) | Drug:Excipient Ratio | Resulting Apparent Solubility (µg/mL) | Fold Increase in Solubility |
| Co-solvency | PEG 400 | N/A (Specify % v/v) | ||
| Complexation | HP-β-CD | |||
| Solid Dispersion | PVP K30 | |||
| pH Adjustment | N/A (Specify final pH) |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator bath
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Accurately weigh the required amount of this compound.
-
Add a small amount of the HP-β-CD solution to the this compound powder to form a paste.
-
Gradually add the remaining HP-β-CD solution while vortexing to create a suspension.
-
Place the suspension in a sonicator bath for 30-60 minutes.
-
Transfer the suspension to a magnetic stirrer and stir at room temperature for 24-48 hours.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Workflow for Cyclodextrin Complexation:
Caption: Experimental workflow for cyclodextrin complexation.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent in which both the drug and carrier are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Accurately weigh the required amounts of this compound and PVP K30.
-
Dissolve both the drug and the carrier in a suitable volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion (e.g., using DSC, XRD to confirm amorphous nature) and evaluate its dissolution properties.
Workflow for Solid Dispersion Preparation:
Caption: Workflow for preparing a solid dispersion.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Solubility, Dissolution and Permeation Enhancement of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. m.youtube.com [m.youtube.com]
"common challenges in working with spirotetronate compounds"
Welcome to the technical support center for researchers working with spirotetronate compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of spirotetronate compounds that make them challenging to work with?
A1: Spirotetronate compounds possess a unique and complex architecture, which is the primary source of experimental challenges. Key features include:
-
A spiro-linked tetronic acid moiety connected to a cyclohexene ring, creating a sterically demanding spirocenter.[1][2]
-
Often, a trans-decalin ring system is incorporated into the macrocycle (Class II spirotetronates).[4][5]
-
Glycosylation with various deoxy sugars at the periphery, adding to the structural diversity and complexity.[3][4][6]
This intricate three-dimensional structure leads to difficulties in chemical synthesis, purification, and characterization.
Q2: I am struggling with the total synthesis of a spirotetronate compound. What are the most common synthetic hurdles?
A2: The total synthesis of spirotetronates is a significant undertaking. Common challenges include:
-
Stereocontrol: Achieving the correct stereochemistry at multiple centers, especially the quaternary spirocenter, is a major difficulty.[1]
-
Macrocycle Formation: Ring-closing reactions to form the large macrocyclic core can be low-yielding due to entropic factors and ring strain.
-
Low Availability of Starting Materials: The natural producers, often actinomycetes, can be challenging to culture at a large scale, limiting the supply of the natural product for derivatization or as a reference.[7]
-
Multi-step Syntheses: Total syntheses are typically long and complex, leading to low overall yields and making it difficult to produce sufficient material for extensive biological studies.[7][8]
Q3: My spirotetronate compound shows poor solubility in aqueous buffers. What can I do?
A3: Poor aqueous solubility is a common issue for complex, often lipophilic, natural products and is a significant hurdle in drug development.[9][10] For spirotetronate compounds, this can hinder biological assays. Consider the following strategies:
-
Co-solvents: Use of Dimethyl Sulfoxide (DMSO) or ethanol as a co-solvent can improve solubility. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of lipid-based delivery systems or amorphous solid dispersions can enhance solubility and bioavailability.[9]
-
Salt Formation: If your compound has ionizable groups, salt formation can significantly improve aqueous solubility.
-
Structural Modification: In a medicinal chemistry program, solubility can be improved by introducing polar functional groups to the molecule, though this may impact bioactivity.
Q4: I am observing instability of my spirotetronate compound during storage or experimental workup. What are the likely causes and solutions?
A4: Instability can be a significant issue for some spirotetronate compounds.[8] Potential causes include:
-
pH Sensitivity: The tetronic acid moiety and other functional groups may be sensitive to acidic or basic conditions, leading to degradation during workup or in certain buffer systems.[11]
-
Oxidation: The presence of electron-rich aromatic rings and conjugated systems can make some compounds susceptible to oxidation.[12]
-
Thermal Lability: Complex natural products can be sensitive to heat.[12] Avoid excessive heating during purification and handling. Store compounds at low temperatures (e.g., -20°C or -80°C) and protect them from light.
Q5: The biological activity of my synthetic spirotetronate differs from the reported natural product. What could be the reason?
A5: Discrepancies in biological activity can arise from several factors:
-
Incorrect Stereochemistry: As mentioned, achieving the correct stereochemistry is a major synthetic challenge.[1] Different stereoisomers can have vastly different biological activities.
-
Purity of the Compound: Ensure your compound is sufficiently pure, as minor impurities could interfere with the biological assay.
-
Glycosylation: The carbohydrate moieties are often crucial for the biological activity of spirotetronates.[4][8] If your synthetic version lacks these sugar units, its activity may be significantly reduced.
-
Assay Conditions: Differences in experimental protocols, cell lines, or reagent sources can lead to variations in measured bioactivity.
Troubleshooting Guides
Guide 1: Low Yield in Spirotetronate Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion in Diels-Alder reaction | - Steric hindrance - Incorrect reaction conditions (temperature, catalyst) | - Use a more reactive diene or dienophile. - Screen different Lewis acid catalysts to improve rate and selectivity. - Optimize reaction temperature and time. |
| Poor yield in macrocyclization step | - High dilution not maintained - Unfavorable ring conformation | - Use a syringe pump for slow addition of the linear precursor to maintain high dilution. - Explore different macrocyclization strategies (e.g., Ring-Closing Metathesis, Julia Olefination).[8] |
| Product degradation during workup | - Sensitivity to acid or base - Air oxidation | - Use neutral quench and extraction conditions.[11] - Perform workup under an inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Issues with Purification of Spirotetronate Compounds
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of closely related analogs | - Similar polarity of compounds | - Use high-performance liquid chromatography (HPLC) with a high-resolution column. - Explore different stationary phases (e.g., C18, phenyl, cyano) and mobile phase modifiers. |
| Product loss on silica gel column | - Irreversible adsorption or degradation on acidic silica | - Use deactivated or neutral silica gel. - Consider using a different stationary phase like alumina or a polymeric resin. |
| Difficulty in removing solvent | - High boiling point solvent used in the reaction | - Use a high-vacuum pump for an extended period. - Lyophilization can be an effective method for removing residual solvents if the compound is soluble in a suitable solvent like water/acetonitrile or t-butanol. |
Experimental Protocols
General Protocol for a Biomimetic Intramolecular Diels-Alder (IMDA) Reaction
This protocol is a generalized representation of a key step in the synthesis of many spirotetronate compounds, inspired by their biosynthesis.[13][14]
-
Preparation of the Precursor: Synthesize the linear triene precursor containing the tetronic acid moiety.
-
Reaction Setup: Dissolve the precursor in a suitable high-boiling solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a condenser and a magnetic stirrer. The reaction is typically run under dilute conditions to favor the intramolecular reaction.
-
Thermal Cyclization: Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the specific substrate and may require optimization.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting spirotetronate core by column chromatography on silica gel or by preparative HPLC.
Data Presentation
Table 1: Classification and Biological Activities of Representative Spirotetronate Compounds
| Class | Compound | Macrocycle Size | Key Structural Features | Reported Biological Activity |
| Class I | Abyssomicin C | C11 | No decalin ring | Antibacterial (inhibits pABA pathway)[7] |
| Okilactomycin | C13 | No decalin ring | Antitumor | |
| Spirohexenolide A | C15 | No decalin ring | Cytotoxic | |
| Class II | Maklamicin | C11 | Contains a trans-decalin ring | Antibacterial[15] |
| Tetrocarcin A | C13 | Contains a trans-decalin ring, glycosylated | Antitumor | |
| Chlorothricin | C13 | Contains a trans-decalin ring, glycosylated | Antitumor, Antibiotic[3] | |
| Versipelostatin | C17 | Contains a trans-decalin ring, glycosylated | Induces cytotoxicity in glucose-deprived tumor cells[8] |
Visualizations
Diagram 1: Generalized Biosynthetic Pathway of Spirotetronate Compounds
Caption: Generalized biosynthetic pathway for spirotetronate compounds.
Diagram 2: Experimental Workflow for a Typical Spirotetronate Synthesis
Caption: A typical experimental workflow for spirotetronate total synthesis.
References
- 1. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Spirotetronate polyketides as leads in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 13. Spirotetronate polyketides - INN [inn.demokritos.gr]
- 14. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2'''-Hydroxychlorothricin
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2'''-Hydroxychlorothricin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to conduct forced degradation studies for this compound?
A1: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:
-
Identify the likely degradation products of this compound, which is essential for ensuring patient safety.[1][2][3]
-
Elucidate the potential degradation pathways of the molecule.[1][4][5]
-
Develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7][8]
-
Understand the chemical stability of the molecule under various environmental conditions, which informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[3][4]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
A2: To comprehensively assess the stability of this compound, it should be subjected to a variety of stress conditions as recommended by regulatory guidelines.[4][7] These typically include:
-
Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.[4][5]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures.
-
Photostability: Exposure to light, typically using a photostability chamber.[9][10]
Q3: What is the target degradation level I should aim for in my experiments?
A3: The goal of forced degradation is not to completely degrade the drug substance but to generate a sufficient amount of degradation products for detection and analysis. A degradation level of 5-20% is generally considered appropriate.[6][7] This extent of degradation is typically adequate to demonstrate the specificity of the analytical method without leading to the formation of secondary degradation products that may not be relevant to real-world stability.[4]
Q4: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and powerful technique for separating and quantifying degradation products.[8][11] When coupled with a mass spectrometer (LC-MS), it can also provide structural information about the degradation products.[12] Other techniques such as thin-layer chromatography (TLC) can also be used for initial screening.[13]
Troubleshooting Guides
Q1: I am not observing any degradation of this compound under a specific stress condition. What should I do?
A1: If this compound appears to be stable under a particular condition, you can try increasing the severity of the stress. For example:
-
Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.
-
Oxidation: Increase the concentration of the oxidizing agent.
-
Thermal: Increase the temperature or the duration of exposure. It is important to document all conditions tested, as the stability of the compound under certain conditions is also a significant finding.
Q2: My sample shows extensive degradation, with many small peaks in the chromatogram. How can I achieve the target degradation level?
A2: Excessive degradation can make it difficult to identify the primary degradation products. To achieve a more controlled degradation:
-
Reduce the stressor concentration (e.g., lower molarity of acid/base or hydrogen peroxide).
-
Lower the temperature of the reaction.
-
Decrease the duration of exposure.
-
Sample at multiple, shorter time points to find the optimal degradation level.
Q3: I'm having difficulty separating the degradation product peaks from the main this compound peak in my HPLC analysis. What are my options?
A3: Chromatographic resolution issues can often be solved by modifying the HPLC method. Consider the following adjustments:
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of peaks with different polarities.
-
Mobile Phase: Adjust the pH of the mobile phase or change the organic modifier (e.g., from acetonitrile to methanol or vice-versa).
-
Column Chemistry: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Flow Rate and Temperature: Optimize the column temperature and the flow rate of the mobile phase.
Q4: The mass balance of my forced degradation study is below 90%. What could be the cause?
A4: A poor mass balance suggests that not all degradation products are being accounted for. Potential reasons include:
-
Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and are therefore not detected by a UV detector. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such compounds.
-
Volatile Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation.
-
Precipitation: Degradation products may have precipitated out of the solution.
-
Adsorption: The parent drug or its degradants may have adsorbed to the container surface.
Experimental Protocols
The following are general protocols for conducting forced degradation studies. The concentrations, temperatures, and durations should be optimized for this compound to achieve the target 5-20% degradation.
1. Acidic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
2. Basic Hydrolysis
-
Prepare a stock solution of this compound.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute for HPLC analysis.
3. Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points.
-
Dilute for HPLC analysis.
4. Thermal Degradation
-
Place solid this compound powder in a controlled temperature oven (e.g., 80°C).
-
Place a solution of this compound in a controlled temperature oven.
-
Sample the solid and the solution at various time points.
-
For the solid sample, dissolve it in a suitable solvent before dilution for HPLC analysis.
5. Photolytic Degradation
-
Expose a solution of this compound to light in a photostability chamber, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample both the exposed and control solutions at appropriate time points.
-
Dilute the samples for HPLC analysis.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 60 | 18.5 | 3 |
| 3% H₂O₂ | 24 | 25 | 9.8 | 1 |
| Thermal (Solid) | 48 | 80 | 5.1 | 1 |
| Photolytic | 48 | 25 | 12.3 | 2 |
Table 2: Chromatographic Data for this compound and its Degradation Products (Hypothetical Data)
| Peak | Retention Time (min) | Relative Retention Time |
| This compound | 15.8 | 1.00 |
| Acid Degradant 1 | 8.2 | 0.52 |
| Acid Degradant 2 | 12.5 | 0.79 |
| Base Degradant 1 | 6.4 | 0.41 |
| Base Degradant 2 | 9.1 | 0.58 |
| Base Degradant 3 | 11.3 | 0.72 |
| Oxidative Degradant 1 | 14.2 | 0.90 |
| Thermal Degradant 1 | 13.1 | 0.83 |
| Photo Degradant 1 | 7.5 | 0.47 |
| Photo Degradant 2 | 10.8 | 0.68 |
Visualizations
Caption: Hypothetical degradation pathway of this compound under various stress conditions.
Caption: General experimental workflow for a forced degradation study.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. netpharmalab.es [netpharmalab.es]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. asean.org [asean.org]
- 11. mdpi.com [mdpi.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Results in 2'''-Hydroxychlorothricin Assays
Welcome to the technical support center for 2'''-Hydroxychlorothricin assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during their experiments. Given that detailed public information on this compound is limited, this guide focuses on general principles and common issues encountered in bioassays for novel bacterial inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is identified as a bacterial inhibitor[1]. While its precise molecular target and signaling pathway are not extensively documented in publicly available literature, it is presumed to interfere with essential cellular processes in susceptible bacteria. Bacterial inhibitors can act on various targets, including cell wall synthesis, protein synthesis, DNA replication, or specific metabolic pathways. The "unexpected results" addressed in this guide are framed within the context of testing a novel antibacterial agent.
Q2: My this compound sample is not showing any antibacterial activity. What are the possible reasons?
A2: Several factors could contribute to a lack of observed activity. These include:
-
Compound Instability: The compound may have degraded during storage or handling. Ensure it is stored under the recommended conditions and avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: The concentrations tested may be too low to elicit a response. A wider range of concentrations should be tested.
-
Resistant Bacterial Strain: The bacterial strain used in the assay may be intrinsically resistant to the compound's mechanism of action.
-
Assay Conditions: The pH, temperature, or media composition may not be optimal for the compound's activity.[2]
Q3: I am observing inconsistent results between replicate experiments. What could be the cause?
A3: Inconsistent results are a common issue in bioassays and can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Cell Viability: Variations in the initial number of viable bacterial cells can affect the outcome. Ensure a consistent and healthy inoculum is used for each experiment.
-
Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in concentration.[3] It is recommended to fill the outer wells with a sterile medium or water to minimize this effect.
-
Compound Precipitation: The compound may be precipitating out of the solution at the concentrations being tested. Visually inspect the wells for any precipitate.
Q4: The observed inhibitory effect of this compound is weaker than expected. How can I interpret this?
A4: A weaker-than-expected effect could indicate several possibilities:
-
Partial Inhibition: The compound may only be a partial inhibitor of its target.
-
Off-Target Effects: The compound might have off-target effects that are influencing the assay readout.
-
Bacterial Efflux Pumps: The bacteria may be actively pumping the compound out of the cell, reducing its effective intracellular concentration.
-
Assay Interference: Components of the assay medium could be interfering with the compound's activity.
Troubleshooting Guides
This section provides structured guidance for common unexpected outcomes in various assay formats.
Guide 1: Troubleshooting Spectrophotometer-Based Assays (e.g., MIC determination by broth microdilution)
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| High background absorbance in negative control wells | Contamination of media or reagents.[4] Intrinsic color of the test compound. | Use fresh, sterile media and reagents. Run a control with the compound in the media without bacteria to check for intrinsic absorbance. |
| No dose-dependent inhibition observed | Compound is inactive or resistant strain is used. Incorrect concentration range tested. Compound precipitation. | Test against a known susceptible strain. Perform a broader dose-response curve. Check for compound solubility in the assay media. |
| Inconsistent readings across replicate wells | Pipetting errors. Uneven cell distribution. Edge effects in the microplate.[3] | Review and practice pipetting technique. Ensure thorough mixing of bacterial inoculum. Do not use the outer wells of the plate for experimental samples. |
| Negative absorbance readings | Incorrect blanking of the spectrophotometer.[5] | Ensure the blank contains all components of the assay except the bacteria. Re-blank the instrument before reading the plate. |
Guide 2: Troubleshooting Fluorescence-Based Assays
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of the test compound or media components.[6] Contamination of reagents. | Run a control with the compound alone to measure its intrinsic fluorescence. Use specialized low-fluorescence assay media if possible. Use fresh, high-purity reagents. |
| Signal quenching | The test compound absorbs light at the excitation or emission wavelength of the fluorophore.[7] | Perform a pre-read of the plate before adding the fluorescent substrate to identify interfering compounds.[7] Consider using a different fluorophore with a shifted spectrum. |
| Signal variability between wells | Inconsistent cell numbers. Photobleaching of the fluorophore. | Use a normalization method, such as a DNA-binding dye, to account for cell number variations. Minimize the exposure of the plate to light before reading. |
Guide 3: Troubleshooting Cell-Based/Viability Assays (e.g., ATP-based luminescence)
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| Low signal in positive control wells | Poor cell health or viability at the start of the experiment. Reagent degradation. | Ensure the use of a healthy, mid-log phase bacterial culture. Check the expiration date and storage conditions of the assay reagents. |
| High signal in wells with high compound concentration (apparent increase in viability) | Compound interferes with the assay chemistry (e.g., inhibits the luciferase enzyme in ATP assays). | Run a control with the compound in a cell-free system to test for direct effects on the assay reagents. |
| Inconsistent results | Incomplete cell lysis. Pipetting errors when adding lysis or detection reagents. | Ensure the lysis buffer is effective and incubation times are sufficient. Use a multi-channel pipette for reagent addition to minimize timing differences between wells. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
96-well sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Spectrophotometer (plate reader)
Method:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD compared to the positive control).[8]
Protocol 2: Bacterial Viability Assay using a Resazurin-Based Dye
This protocol assesses bacterial viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound).
Materials:
-
96-well sterile, black, clear-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Method:
-
Prepare serial dilutions of this compound and inoculate with bacteria as described in the MIC protocol.
-
Incubate the plate for the desired treatment period.
-
Add resazurin solution to each well to a final concentration of 10-50 µg/mL.
-
Incubate the plate for an additional 1-4 hours at the optimal growth temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
A decrease in fluorescence compared to the untreated positive control indicates a loss of cell viability.
Visualizations
Hypothetical Bacterial Signaling Pathway
The following diagram illustrates a generic two-component signaling pathway in bacteria, which is a common target for antibacterial agents. Such pathways allow bacteria to sense and respond to environmental stimuli.[9]
Caption: A generic bacterial two-component signaling pathway.
Experimental Workflow for an Inhibition Assay
This diagram outlines the typical workflow for an enzyme inhibition assay, a common method for characterizing the mechanism of action of a new inhibitor.
Caption: A standard workflow for an enzyme inhibition assay.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected negative results in an antibacterial assay.
Caption: A logical flow for troubleshooting negative results.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. youtube.com [youtube.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. pnas.org [pnas.org]
"minimizing batch-to-batch variability of 2'''-Hydroxychlorothricin production"
Technical Support Center: 2'''-Hydroxychlorothricin Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the production of this compound, an antibiotic of the chlorothricin group found in Streptomyces sp..
Frequently Asked Questions & Troubleshooting
Section 1: Culture and Inoculum Issues
Q1: We are observing significant morphological variation in our Streptomyces colonies. Could this affect production consistency?
A: Yes, heterogeneity in Streptomyces colonies is a major source of variability.[1] Colonies can differ in sporulation, pigmentation, and growth rate, which often correlates with secondary metabolite production. It is critical to start every production process from a single, well-characterized, high-producing colony to create a master spore stock.[1]
Q2: What is the best practice for preparing and storing Streptomyces inoculum to ensure consistency?
A: The key is standardization. You should prepare master and working spore stocks from a single, verified colony. Spores should be harvested from a mature, well-sporulated culture, filtered to remove mycelial fragments, and stored in a cryoprotectant like 20-40% glycerol at -80°C.[1][2] Avoid repeated freezing and thawing of spore stocks.[2] For liquid cultures, using sterile springs or glass beads can help break up mycelial clumps, leading to more uniform growth.[1]
Q3: Our seed culture growth is inconsistent between batches. How can we standardize it?
A: Inconsistent seed culture is a primary driver of batch variability. To standardize:
-
Use a consistent spore count for initial inoculation.
-
Employ a standardized, two-stage seed culture protocol (a small pre-culture to initiate growth, followed by a larger seed culture to build biomass).
-
Strictly control incubation time, temperature, and agitation speed for the seed culture. The goal is to inoculate the production fermenter with a consistent biomass concentration and physiological state.
Section 2: Fermentation and Media Problems
Q4: Our this compound yield is consistently low or varies dramatically. What aspects of the fermentation medium should we investigate?
A: The composition of the culture medium is critical for secondary metabolite production.[3][4]
-
Carbon and Nitrogen Sources: The type and concentration of carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, peptone, yeast extract) sources significantly impact yield.[5][6] Experiment with different sources and ratios to find the optimal balance for your strain.
-
Phosphate Levels: Phosphate concentration can be a key regulator of secondary metabolism. Optimize the concentration of sources like K2HPO4.[5]
-
Trace Elements: Ensure the medium is not deficient in essential minerals and trace elements, which can be crucial cofactors for biosynthetic enzymes.[3]
Q5: Which physical parameters are most critical to control during the production fermentation?
A: For aerobic, filamentous bacteria like Streptomyces, the following physical parameters are paramount:
-
pH: The optimal pH for growth may differ from the optimal pH for production. Implement a pH control strategy (e.g., using buffers or automated acid/base addition) to maintain the desired pH profile throughout the fermentation.[7]
-
Temperature: Maintain a constant, optimal temperature. Deviations can stress the organism and divert resources away from secondary metabolite production.[7]
-
Agitation and Aeration: These are crucial for maintaining sufficient dissolved oxygen (DO) levels and ensuring nutrient homogeneity.[2] Mycelial clumping can lead to oxygen and nutrient limitations in the center of the clumps, reducing overall productivity.[1]
Section 3: Analytical and Quantification Discrepancies
Q6: We are struggling with reproducible quantification of this compound. What analytical methods are recommended?
A: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and highly sensitive technique for quantifying complex molecules like this compound in fermentation broths.[8] This method offers high selectivity and can distinguish the target compound from other structurally similar metabolites.[8][9]
Q7: What are common pitfalls in sample preparation for HPLC-MS/MS analysis that could introduce variability?
A: Inconsistent sample preparation is a frequent source of analytical error.
-
Extraction Efficiency: Ensure your extraction protocol consistently recovers the analyte from the fermentation broth and mycelia. Test different solvents and extraction times to optimize recovery.
-
Sample Dilution: Inaccurate dilutions can lead to significant errors. Use calibrated pipettes and perform serial dilutions carefully.
-
Matrix Effects: Components of the fermentation broth can enhance or suppress the ionization of the target analyte in the mass spectrometer. Use an internal standard (ideally a stable isotope-labeled version of the analyte) to correct for these effects.
Data Presentation: Optimizing Fermentation Conditions
The following tables summarize key components and parameters that can be optimized to improve the yield and consistency of this compound production.
Table 1: Recommended Media Components for Streptomyces Fermentation Optimization
| Component Category | Example Component | Typical Concentration Range | Reference |
| Carbon Source | Glucose / Dextrose | 1% - 3% (w/v) | [5][6] |
| Soluble Starch | 1% - 3.5% (w/v) | [6] | |
| Nitrogen Source | Soybean Meal | 2.5% (w/v) | [6] |
| Peptone | 0.05% - 0.5% (w/v) | [5][6] | |
| Yeast Extract | 0.1% - 0.4% (w/v) | [6][10] | |
| Phosphate Source | K₂HPO₄ | 0.025% - 0.05% (w/v) | [5][6] |
| Minerals | MgSO₄ | 0.05% (w/v) | [5] |
| CaCO₃ | 0.2% (w/v) | [6][10] |
Table 2: Key Fermentation Parameters for Process Control
| Parameter | Typical Optimal Range | Rationale & Reference |
| pH | 6.0 - 7.2 | Affects nutrient uptake and enzyme activity. An initial pH of ~6.4 has been shown to be optimal in some cases.[5][7] |
| Temperature | 28 - 30°C | Optimal for growth and secondary metabolite production in most Streptomyces species.[1][5][7] |
| Agitation | 150 - 295 rpm | Crucial for maintaining dissolved oxygen and nutrient distribution. The optimal speed depends on fermenter geometry.[5][6][7] |
| Incubation Time | 7 - 10 days | Secondary metabolite production often occurs in the late growth or stationary phase.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Standardized Streptomyces Spore Stock
-
Isolate Single Colony: Streak the Streptomyces strain on a suitable agar medium (e.g., Streptomyces Agar or ISP Medium 4) to obtain well-isolated single colonies.[10]
-
Select Colony: After incubation (typically 5-10 days at 30°C), select a single, healthy, well-sporulated colony that represents the majority population morphology.[1]
-
Inoculate Lawn: Use the selected colony to inoculate a fresh agar plate to create a confluent lawn. Incubate until heavy sporulation is observed.
-
Harvest Spores: Aseptically add 5-10 mL of sterile distilled water to the plate. Gently dislodge the spores from the aerial mycelia using a sterile loop or cotton swab.
-
Filter Suspension: Draw the spore suspension into a sterile syringe plugged with sterile cotton wool. Gently push the suspension through the cotton filter into a sterile centrifuge tube. This removes most mycelial fragments.[1]
-
Wash and Concentrate: Centrifuge the spore suspension (e.g., 4000 x g for 10 minutes). Discard the supernatant.
-
Resuspend and Store: Resuspend the spore pellet in sterile 40% glycerol. Aliquot into cryovials and store at -80°C. This is your Master Spore Stock.
Protocol 2: Standardized Two-Stage Inoculum Development
-
Stage 1 (Pre-culture): Inoculate 50 mL of a seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with a small aliquot of the thawed spore stock. Add a sterile spring to promote dispersed growth. Incubate at 30°C with shaking (e.g., 250 rpm) for 48-72 hours.
-
Stage 2 (Seed Culture): Transfer a defined volume (e.g., 5% v/v) of the Stage 1 culture into 200 mL of fresh seed medium in a 1 L baffled flask. Incubate under the same conditions for another 24-48 hours, or until a target biomass is reached. This culture is now ready to inoculate the production fermenter.
Protocol 3: Quantification of this compound via HPLC-MS/MS
-
Sample Preparation (Extraction):
-
Homogenize a 1 mL sample of the whole fermentation broth.
-
Add 4 mL of an organic solvent (e.g., ethyl acetate or methanol).
-
Spike with a known concentration of an internal standard.
-
Vortex vigorously for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase. Filter through a 0.22 µm syringe filter before analysis.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[9]
-
MRM Transitions: Determine the specific precursor ion (parent mass) and at least two product ions (fragment masses) for both this compound and the internal standard.
-
-
Quantification: Create a standard curve using pure this compound standard. Calculate the concentration in unknown samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the standard curve.
Visualizations and Workflows
Caption: A step-by-step workflow for troubleshooting common causes of low or inconsistent product yield.
Caption: A diagram illustrating the primary sources that contribute to production variability.
Caption: A standardized workflow from cell bank to final data analysis to ensure consistency.
References
- 1. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering hygromycin B biosynthetic pathway and D-optimal design for production optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2‐Deoxyglucose and hydroxychloroquine HPLC‐MS–MS analytical methods and pharmacokinetic interactions after oral co‐administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
Validation & Comparative
Validating the Anti-Tumor Activity of 2'''-Hydroxychlorothricin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of 2'''-Hydroxychlorothricin against other established and repurposed anti-cancer agents. The objective is to offer a clear, data-driven comparison to aid in the evaluation and potential development of this natural product as an anti-tumor therapeutic.
Executive Summary
This compound, an antibiotic of the chlorothricin group, has demonstrated anti-tumor effects, notably by prolonging the survival of mice with Ehrlich ascites carcinoma.[1][2] Its mechanism of action is believed to be centered on the inhibition of pyruvate carboxylase, a key enzyme in cancer cell metabolism. This guide compares its performance profile with the well-established chemotherapeutic agent Daunorubicin, a topoisomerase II inhibitor, and the repurposed antimalarial drugs Chloroquine and Hydroxychloroquine, which are known autophagy inhibitors. While quantitative data for this compound is still emerging, this comparison provides a valuable framework for its evaluation based on the available information for its parent compound, chlorothricin, and established comparators.
In Vitro Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared compounds across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorothricin (parent compound) | Rat Liver (Pyruvate Carboxylase) | 260 | [3] |
| Chicken Liver (Pyruvate Carboxylase) | 120 | [3] | |
| Daunorubicin | HL-60 (Leukemia) | 2.52 | [4] |
| U937 (Leukemia) | 1.31 | [4] | |
| HCT116 (Colorectal Carcinoma) | 0.597 | [5] | |
| HT29 (Colorectal Carcinoma) | 0.547 | [5] | |
| SNU283 (Colorectal Carcinoma) | 0.6934 | [5] | |
| MES-SA (Uterine Sarcoma) | 0.07 | [6] | |
| Molt-4 (Leukemia) | 0.04 | [7] | |
| L3.6 (Pancreatic Cancer) | 0.4 | [7] | |
| Chloroquine | SCC25 (Oral Squamous Cell Carcinoma) | 29.95 | [8] |
| CAL27 (Oral Squamous Cell Carcinoma) | 17.27 | [8] | |
| 143B (Osteosarcoma) | 53.06 (24h), 24.54 (48h) | [9] | |
| U2OS (Osteosarcoma) | 66.3 (24h), 27.81 (48h) | [9] | |
| A549 (Lung Cancer) | 0.03 µg/ml (Epirubicin IC50) | [10] | |
| Hydroxychloroquine | HuCCT-1 (Cholangiocarcinoma) | 168.4 | [11] |
| CCLP-1 (Cholangiocarcinoma) | 113.36 | [11] | |
| BGC823 (Gastric Cancer) | 52.95 µg/ml | [2] | |
| H9C2 (Cardiomyoblast) | 25.75 | [12] | |
| HEK293 (Human Embryonic Kidney) | 15.26 | [12] | |
| IEC-6 (Rat Intestinal Epithelial) | 20.31 | [12] |
Note: Data for this compound's direct IC50 on cancer cell lines is not currently available. The provided data for Chlorothricin is against the purified enzyme pyruvate carboxylase, not whole cancer cells.
In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor effects of the compared compounds in various animal models.
| Compound | Animal Model | Tumor Type | Dosage | Key Findings | Reference |
| This compound | ICR Mice | Ehrlich Ascites Carcinoma | Not Specified | Prolonged survival period | [1][2] |
| Daunorubicin | BALB/c Nude Mice | HCT116 Colorectal Xenograft | 2 mg/kg, i.p., every two days for 15 days | Profoundly suppressed tumor progress | [5] |
| SCID Mice | Kaposi's Sarcoma Xenograft | 10 mg/kg, 3 times/week then 2 times/week | 18.6% tumor volume inhibition | [13] | |
| Murine Model | MA16C Mammary Adenocarcinoma | 2 mg/kg (SUV formulation) | Equivalent median survival time to 20 mg/kg free drug | [14] | |
| Chloroquine | Nude Mice | HepG2-GFP Orthotopic Liver Cancer | Not Specified | Significantly inhibited tumor growth | [1][15] |
| BALB/c Nude Mice | CAL27 Oral Squamous Cell Carcinoma Xenograft | 50 mg/kg/day | 25.68% and 38.28% lower tumor weight in female and male mice, respectively | [8] | |
| Nude Mice | MDA-MB-231 Mammary Fat Pad Xenograft | 50 mg/kg/day, i.p. | Significant tumor growth inhibition | [16] | |
| Hydroxychloroquine | Nude Mice | CCLP-1 Cholangiocarcinoma Xenograft | 100 mg/kg for 3 weeks | Significantly reduced tumor weight and growth rate | [11] |
| NOG Mice | Su9T01/MT2 ATLL Xenograft | 6.5 or 60 mg/kg/day, oral | Effectively inhibited tumor growth and increased apoptotic cells | [17] | |
| Nude Mice | BGC823 Gastric Cancer Xenograft | Not Specified | Significant tumor growth suppression | [2] |
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of these compounds is mediated through distinct signaling pathways.
This compound: Targeting Cancer Metabolism
This compound, like its parent compound chlorothricin, is proposed to exert its anti-tumor effects by inhibiting pyruvate carboxylase (PC) .[3] PC is a critical enzyme in cancer cell metabolism, replenishing the tricarboxylic acid (TCA) cycle with oxaloacetate, which is essential for the synthesis of biomass precursors required for rapid cell proliferation.[3][7][14][15][18] By inhibiting PC, this compound disrupts these anabolic pathways, leading to energy stress and suppression of tumor growth.
Daunorubicin: DNA Damage and Apoptosis Induction
Daunorubicin is a well-characterized topoisomerase II inhibitor.[11][19][20][21] It intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[19][21] This DNA damage activates downstream signaling cascades, including the ATM/Chk2 pathway and the sphingomyelin-ceramide pathway, ultimately inducing cell cycle arrest and apoptosis.[11][22][23]
Chloroquine/Hydroxychloroquine: Autophagy Inhibition
Chloroquine and its derivative, Hydroxychloroquine, are weak bases that accumulate in lysosomes, increasing the lysosomal pH. This disrupts the function of lysosomal enzymes and, crucially, inhibits the fusion of autophagosomes with lysosomes. The blockage of this final step of autophagy leads to the accumulation of autophagosomes and cellular stress, which can trigger apoptosis. This mechanism can also sensitize cancer cells to other therapies. These compounds are known to modulate signaling pathways such as mTOR and NF-κB.[6][9][13][16][17][24]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell Viability/Cytotoxicity Assay (e.g., MTT/XTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Daunorubicin, Chloroquine) or vehicle control.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (XTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours to allow viable cells to metabolize the MTT/XTT into a colored formazan product. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound presents an intriguing anti-tumor profile, potentially acting through the metabolic targeting of pyruvate carboxylase. This mechanism is distinct from that of topoisomerase II inhibitors like Daunorubicin and autophagy inhibitors such as Chloroquine and Hydroxychloroquine, suggesting it could represent a novel therapeutic strategy. However, a significant data gap exists regarding its specific potency against a range of cancer cell lines and its in vivo efficacy. Further preclinical studies are warranted to fully elucidate the anti-tumor potential of this compound and to establish a more comprehensive comparative dataset. This guide serves as a foundational resource for researchers and drug development professionals to contextualize the existing data and to inform the design of future validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 5. In Vivo Models for Cholangiocarcinoma—What Can We Learn for Human Disease? [mdpi.com]
- 6. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition [mdpi.com]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]
- 11. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of pyruvate carboxylase reverses metformin resistance by activating AMPK in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A pyruvate decarboxylase-mediated therapeutic strategy for mimicking yeast metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daunorubicin - Wikipedia [en.wikipedia.org]
- 19. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 21. criver.com [criver.com]
- 22. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'''-Hydroxychlorothricin and Chlorothricin Efficacy
In the landscape of antibiotic research, particularly concerning spirotetronate polyketides, both 2'''-Hydroxychlorothricin and its parent compound, chlorothricin, have garnered attention for their biological activities. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Chlorothricin is a known inhibitor of key metabolic enzymes, including pyruvate carboxylase and malate dehydrogenase, and has demonstrated cytotoxic effects against various cancer cell lines. In contrast, this compound is primarily noted for its general anti-tumor properties, with specific quantitative efficacy data, such as IC50 values against cancer cell lines, being less prevalent in publicly accessible literature. This guide collates the available data, outlines the experimental methodologies for assessing their activity, and visualizes the pertinent biological pathways.
Data Presentation: A Quantitative Comparison
A direct quantitative comparison of the efficacy of this compound and chlorothricin is hampered by the limited availability of parallel experimental data for this compound. However, extensive research has been conducted on chlorothricin, providing a baseline for its cytotoxic potency.
Table 1: Cytotoxicity of Chlorothricin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human lung carcinoma | 22.5 |
| Calu-3 | Human lung adenocarcinoma | 35.7 |
| HepG2 | Human hepatocellular carcinoma | 45.2 |
| MCF-7 | Human breast adenocarcinoma | 38.6 |
Data extracted from a study on the cytotoxic assays of chlorothricin and deschloro-chlorothricin.
For this compound, literature primarily describes its anti-tumor effect in vivo, noting its ability to prolong the survival of ICR mice inoculated with Ehrlich cancer cells.[1][2][3] Specific IC50 values from in vitro studies on cancer cell lines are not readily found in the surveyed literature, preventing a direct tabular comparison with chlorothricin.
Mechanism of Action and Affected Signaling Pathways
Chlorothricin: The primary mechanism of action for chlorothricin is the inhibition of crucial metabolic enzymes.
-
Pyruvate Carboxylase (PC) Inhibition: PC is a key enzyme in gluconeogenesis and anaplerosis, replenishing intermediates of the TCA cycle. By inhibiting PC, chlorothricin disrupts cellular metabolism, which is particularly detrimental to cancer cells that exhibit high metabolic rates.[4][5][6][7][8]
-
Malate Dehydrogenase Inhibition: This enzyme is another critical component of the TCA cycle. Its inhibition further disrupts cellular energy production.
The inhibition of these enzymes leads to a metabolic crisis within the cell, ultimately triggering apoptosis.
This compound: The precise molecular mechanism underlying the anti-tumor activity of this compound is not as well-defined in the available literature. While it is established as an anti-tumor agent, the specific signaling pathways it perturbs to achieve this effect require further investigation. It is plausible that it shares a similar mechanism to chlorothricin by targeting metabolic enzymes, but direct evidence is currently lacking.
Mandatory Visualizations
To better illustrate the biological context of these compounds, the following diagrams depict the relevant signaling pathways and a typical experimental workflow.
Caption: Inhibition of Pyruvate Carboxylase by Chlorothricin.
Caption: Workflow of a typical MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these compounds.
Pyruvate Carboxylase (PC) Activity Assay
This assay measures the activity of PC by quantifying the conversion of pyruvate and bicarbonate to oxaloacetate.
Materials:
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
Sodium Bicarbonate (NaHCO3, 0.5 M)
-
Magnesium Chloride (MgCl2, 0.1 M)
-
ATP solution (100 mM)
-
Acetyl-CoA solution (10 mM)
-
Pyruvate solution (100 mM)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Citrate Synthase
-
Cell or tissue lysate containing Pyruvate Carboxylase
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, Acetyl-CoA, and DTNB.
-
Enzyme Addition: Add the cell or tissue lysate containing pyruvate carboxylase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding pyruvate. In a parallel control cuvette, pyruvate is omitted.
-
Coupled Reaction: The oxaloacetate produced by PC reacts with acetyl-CoA, catalyzed by an excess of citrate synthase, to produce citrate and Coenzyme A (CoA).
-
Detection: The liberated CoA reacts with DTNB, producing a colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of increase in absorbance at 412 nm is proportional to the PC activity.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay determines the inhibitory effect of a compound on ACC, which catalyzes the formation of malonyl-CoA from acetyl-CoA.
Materials:
-
ACC enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Test compounds (this compound or Chlorothricin) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, ACC enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and sodium bicarbonate.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the ACC inhibition.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, Calu-3, HepG2, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (this compound or Chlorothricin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.
Conclusion
While both this compound and chlorothricin belong to the same class of spirotetronate antibiotics and exhibit anti-tumor properties, a direct and comprehensive comparison of their efficacy is currently limited by the lack of publicly available quantitative data for this compound. Chlorothricin has been shown to be a potent inhibitor of key metabolic enzymes with demonstrated cytotoxicity against several cancer cell lines. Further research is warranted to elucidate the specific mechanism of action and to quantify the in vitro and in vivo efficacy of this compound to fully understand its therapeutic potential in comparison to chlorothricin. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bionews.com [bionews.com]
Comparative Analysis of Chlorothricin and its Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Biological Activities of Chlorothricin Analogs
The antibacterial and cytotoxic activities of chlorothricin and its deschloro analog have been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the minimum inhibitory concentrations (MIC) for antibacterial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity.
Table 1: Antibacterial Activity of Chlorothricin (CHL) and Deschloro-chlorothricin (des-CHL) [1]
| Compound | Bacillus subtilis (MIC, μg/mL) | Bacillus cereus (MIC, μg/mL) | Staphylococcus aureus (MIC, μg/mL) |
| Chlorothricin (CHL) | 31.25 | 31.25 | 31.25 |
| Deschloro-chlorothricin (des-CHL) | 62.5 | 62.5 | >100 |
Table 2: Cytotoxic Activity of Chlorothricin (CHL) and Deschloro-chlorothricin (des-CHL) [1]
| Compound | A549 (Lung Carcinoma) (IC50, μM) | Calu-3 (Lung Adenocarcinoma) (IC50, μM) | HepG2 (Hepatocellular Carcinoma) (IC50, μM) | MCF-7 (Breast Adenocarcinoma) (IC50, μM) |
| Chlorothricin (CHL) | 22.5 | 35.7 | 48.9 | 28.3 |
| Deschloro-chlorothricin (des-CHL) | 181.3 | 150.2 | >200 | 165.4 |
The data clearly indicates that the presence of the chlorine atom in the methylsalicylic acid moiety of chlorothricin is crucial for both its antibacterial and cytotoxic potency. The removal of this chlorine atom in deschloro-chlorothricin leads to a significant reduction in activity. Furthermore, studies have shown that the deoxysugar moieties are essential for the antibacterial activity of these compounds.[2] The aglycone, chlorothricolide, which lacks these sugar units, does not exhibit any observable antibacterial activity against B. subtilis.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Determination of Minimum Inhibitory Concentration (MIC) [1]
The antibacterial activity of the compounds was determined using the broth microdilution method.
-
Bacterial Strains: Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus were used as indicator strains.
-
Culture Medium: Mueller-Hinton broth was used for bacterial growth.
-
Procedure:
-
The compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in 96-well microtiter plates.
-
Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The bacterial suspension was added to each well of the microtiter plate.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
2. Cytotoxicity Assay (MTT Assay) [1]
The cytotoxic activity of the compounds against various cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: A549 (human lung carcinoma), Calu-3 (human lung adenocarcinoma), HepG2 (human hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma) were used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
The cells were treated with various concentrations of the compounds and incubated for 72 hours.
-
After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
The medium was removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationship of chlorothricin and its analogs.
Caption: Key structural features of chlorothricin influencing its biological activity.
Caption: Workflow for evaluating the biological activity of chlorothricin derivatives.
References
- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'''-Hydroxychlorothricin and Other Spirotetronate Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The spirotetronate antibiotics are a class of polyketide natural products renowned for their complex chemical structures and diverse biological activities, including potent antibacterial and anticancer properties.[1] This guide provides a comparative overview of 2'''-Hydroxychlorothricin and other notable spirotetronate antibiotics, summarizing available experimental data to inform research and drug development efforts.
Introduction to Spirotetronate Antibiotics
Spirotetronates are characterized by a unique spirocyclic system embedded within a macrocyclic polyketide backbone.[1] This structural motif is crucial for their biological function. The class is broadly divided into two main groups, Class I and Class II, based on their biosynthetic pathways and core structures. Prominent members of this family include chlorothricin, abyssomicin C, and tetrocarcin A, each exhibiting distinct mechanisms of action and therapeutic potential.
This compound: An Overview
Comparative Biological Activity
While specific data for this compound is limited, a comparison with other spirotetronates for which experimental data exists can provide valuable context.
Antibacterial Activity
Spirotetronates generally exhibit activity against Gram-positive bacteria. For instance, chlorothricin and its deschloro derivative have been tested against a panel of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorothricin and Deschloro-chlorothricin against Gram-Positive Bacteria
| Bacterial Strain | Chlorothricin (µg/mL) | Deschloro-chlorothricin (µg/mL) |
| Bacillus subtilis | 31.25 | 62.5 |
| Bacillus cereus | 31.25 | 62.5 |
| Staphylococcus aureus | 31.25 | >100 |
Source: Data compiled from a study on the co-expression of a SARP family activator and a thioesterase to enhance chlorothricin production.
Other spirotetronates like abyssomicin C have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Maklamicin and nomimicin also display significant activity against various Gram-positive bacteria.[3]
Anticancer Activity
Many spirotetronates have demonstrated promising anticancer properties. Tetrocarcin A, for example, shows cytotoxicity against various cancer cell lines. The available data for chlorothricin and deschloro-chlorothricin against human cancer cell lines is summarized below.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Chlorothricin and Deschloro-chlorothricin against Human Cancer Cell Lines
| Cell Line | Cancer Type | Chlorothricin (µM) | Deschloro-chlorothricin (µM) |
| A549 | Lung Carcinoma | 18.5 | 25.3 |
| HeLa | Cervical Cancer | 15.2 | 20.8 |
| MCF-7 | Breast Cancer | 22.1 | 30.5 |
Source: Data compiled from a study on the co-expression of a SARP family activator and a thioesterase to enhance chlorothricin production.
Mechanisms of Action: A Diverse Landscape
The mechanisms by which spirotetronate antibiotics exert their effects are varied and often target essential cellular processes.
Caption: Known mechanisms of action for selected spirotetronate antibiotics.
As depicted, abyssomicin C is a known inhibitor of the p-aminobenzoic acid (pABA) biosynthesis pathway, which is essential for bacterial folate synthesis.[3] Tetrocarcin A is reported to interfere with the Bcl-2 signaling pathway, which is critical in the regulation of apoptosis. Chlorothricin has been shown to inhibit pyruvate carboxylase and malate dehydrogenase. The precise mechanism of action for this compound remains to be elucidated.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols for determining antibacterial and cytotoxic activities are outlined below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a commonly used technique.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain of interest is grown to a specific optical density, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.
Cytotoxicity (IC50) Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
Caption: A generalized workflow for determining the IC50 value using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The spirotetronate class of antibiotics continues to be a promising source of novel therapeutic agents. While this compound has shown potential as an anti-tumor agent, a comprehensive understanding of its biological activity is hampered by the lack of quantitative data. Further investigation, utilizing standardized assays as described, is crucial to accurately assess its antibacterial and cytotoxic potency relative to other spirotetronates. Elucidating its mechanism of action will be key to unlocking its full therapeutic potential and guiding future drug development efforts in this important class of natural products.
References
A Comparative Guide to Cross-Resistance Potential of 2'''-Hydroxychlorothricin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential for cross-resistance between the spirotetronate antibiotic, 2'''-Hydroxychlorothricin, and other classes of antimicrobial agents. Due to the limited direct experimental data on this compound, this guide leverages available research on its parent compound, chlorothricin, and the broader spirotetronate class to objectively evaluate its cross-resistance profile.
Executive Summary
This compound, a member of the spirotetronate family of antibiotics, exhibits a unique mechanism of action that sets it apart from most clinically used antibiotics. Its primary targets are pyruvate carboxylase and malate dehydrogenase, enzymes crucial for central carbon metabolism. This distinct mode of action suggests a low probability of cross-resistance with antibiotics that target other cellular pathways, such as cell wall synthesis, protein synthesis, or DNA replication. While specific resistance mechanisms to this compound have not been fully elucidated, the potential for efflux-mediated resistance exists, which could theoretically confer cross-resistance to other compounds that are substrates of the same efflux pump.
Mechanism of Action: A Unique Target Profile
Chlorothricin, the parent compound of this compound, functions by inhibiting key enzymes in the central metabolism of susceptible bacteria.[1] This mechanism is a significant departure from conventional antibiotics.
-
Pyruvate Carboxylase Inhibition: This enzyme is vital for replenishing oxaloacetate in the tricarboxylic acid (TCA) cycle, a crucial pathway for cellular energy production and biosynthesis.
-
Malate Dehydrogenase Inhibition: This enzyme also plays a key role in the TCA cycle.
Other spirotetronate antibiotics have also been shown to have novel targets. For instance, abyssomicin C inhibits the para-aminobenzoic acid (pABA) biosynthesis pathway, which is essential for bacterial folate synthesis. This diversity of targets within the spirotetronate class underscores their potential to circumvent existing resistance mechanisms.
The unique enzymatic targets of chlorothricin suggest that cross-resistance with antibiotics targeting different pathways is unlikely.
Signaling Pathway of Chlorothricin's Action
Caption: Mechanism of action of Chlorothricin.
Comparative Analysis of Cross-Resistance Potential
Cross-resistance typically arises when antibiotics share a similar mechanism of action or are affected by the same resistance mechanism (e.g., a common efflux pump or drug-modifying enzyme). Given this compound's unique targets, the potential for target-based cross-resistance with other antibiotic classes is low.
| Antibiotic Class | Primary Bacterial Target | Potential for Cross-Resistance with this compound | Rationale |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Cell wall synthesis (Penicillin-Binding Proteins) | Low | Different cellular targets and pathways. |
| Glycopeptides (e.g., Vancomycin) | Cell wall synthesis (D-Ala-D-Ala terminus) | Low | Different cellular targets and pathways. |
| Aminoglycosides (e.g., Gentamicin, Kanamycin) | Protein synthesis (30S ribosomal subunit) | Low | Different cellular targets and pathways. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Protein synthesis (50S ribosomal subunit) | Low | Different cellular targets and pathways. |
| Tetracyclines (e.g., Doxycycline, Tetracycline) | Protein synthesis (30S ribosomal subunit) | Low | Different cellular targets and pathways. |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | DNA replication (DNA gyrase and topoisomerase IV) | Low | Different cellular targets and pathways. |
| Sulfonamides (e.g., Sulfamethoxazole) | Folic acid synthesis (Dihydropteroate synthase) | Low | Different cellular targets and pathways. |
| Other Spirotetronates | Varies (e.g., pABA synthesis) | Possible | Depending on the specific target and resistance mechanisms within the class. |
Potential Resistance Mechanisms
While direct studies on resistance to this compound are scarce, research on the chlorothricin biosynthetic gene cluster has identified a potential efflux pump.
-
Efflux Pumps: The chlorothricin gene cluster in Streptomyces antibioticus contains a gene, chlG, which encodes a major facilitator superfamily (MFS) transporter.[2] These transporters are known to be involved in antibiotic efflux. Overexpression of such a pump could potentially lead to resistance. If this pump has broad substrate specificity, it could confer cross-resistance to other structurally unrelated antibiotics that are also expelled by it.
Logical Flow of Efflux-Mediated Cross-Resistance
Caption: Efflux pump-mediated cross-resistance.
Antibacterial Activity of Chlorothricin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of chlorothricin and its precursor, des-chlorothricin, against several Gram-positive bacteria. Lower MIC values indicate greater potency.[3]
| Bacterial Strain | Chlorothricin MIC (µg/mL) | des-Chlorothricin MIC (µg/mL) |
| Bacillus subtilis | 31.25 | 62.5 |
| Bacillus cereus | 31.25 | 62.5 |
| Staphylococcus aureus | 31.25 | >100 |
| Staphylococcus epidermidis | >100 | >100 |
| Streptococcus pyogenes | >100 | >100 |
| Streptococcus pneumoniae | >100 | >100 |
Data from Li et al., 2020.[3]
These data indicate that chlorothricin is most effective against Bacillus species and Staphylococcus aureus.
Experimental Protocols for Cross-Resistance Studies
To definitively determine the cross-resistance profile of this compound, the following standard experimental protocols are recommended.
A. Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Dissolve this compound and comparator antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including both susceptible and resistant isolates of species such as Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis.
-
Broth Microdilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
B. Generation of Resistant Mutants and Cross-Resistance Profiling
Objective: To select for mutants resistant to this compound and assess their susceptibility to other antibiotics.
Methodology:
-
Selection of Resistant Mutants:
-
Plate a high-density culture of a susceptible bacterial strain (e.g., Staphylococcus aureus) onto agar plates containing 2x, 4x, and 8x the MIC of this compound.
-
Incubate the plates at 37°C for 24-48 hours.
-
Isolate colonies that grow on the antibiotic-containing plates.
-
-
Confirmation of Resistance: Confirm the elevated MIC of the isolated mutants to this compound using the broth microdilution method described above.
-
Cross-Resistance Testing: Determine the MICs of a panel of other antibiotics against the confirmed this compound-resistant mutants. A significant increase in the MIC of another antibiotic compared to the parental strain indicates cross-resistance.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing cross-resistance.
Conclusion
Based on its unique mechanism of action targeting central metabolic enzymes, this compound holds promise as an antibiotic with a low intrinsic potential for cross-resistance with existing antibiotic classes. The primary theoretical pathway for cross-resistance would be through the expression of broad-spectrum efflux pumps. Further experimental validation using the protocols outlined in this guide is essential to definitively characterize the cross-resistance profile of this and other novel spirotetronate antibiotics. This information is critical for the strategic development of new antimicrobial agents that can overcome the challenge of multidrug resistance.
References
- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of 2'''-Hydroxychlorothricin with Anticancer Drugs: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic effects of 2'''-Hydroxychlorothricin when used in combination with other anticancer drugs. At present, there is a notable absence of published experimental data on this specific topic.
This compound is recognized as an antibiotic belonging to the chlorothricin group, which has been isolated from Streptomyces sp. K818. Preliminary research has indicated its potential as an anti-tumor agent, with studies showing it can prolong the survival period in murine models inoculated with Ehrlich cancer cells.[1][2] However, detailed investigations into its mechanism of action and its potential for synergistic activity with other chemotherapeutic agents have not been reported in the available scientific literature.
This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge and to highlight the need for further investigation into the potential of this compound in combination cancer therapy.
Current Knowledge and Research Gaps
Our extensive search for quantitative data, such as IC50 values, combination index (CI) values, and other measures of synergy for this compound in combination with other anticancer drugs, did not yield any specific results. Consequently, the creation of comparative data tables is not feasible at this time.
Similarly, the absence of published studies means that detailed experimental protocols for assessing the synergistic effects of this compound are not available. This includes a lack of information on relevant cell lines, optimal drug concentrations, and specific assay methods that would be crucial for such investigations.
Furthermore, the signaling pathways through which this compound exerts its anti-tumor effects, and how these might interact with the pathways targeted by other anticancer drugs, remain unelucidated. Without this foundational knowledge, the development of diagrams illustrating these interactions is not possible.
Future Directions and a Call for Research
The initial findings of anti-tumor activity for this compound warrant further and more in-depth research. To address the existing knowledge gap, the scientific community is encouraged to undertake studies focused on:
-
Elucidating the Mechanism of Action: Determining the precise molecular targets and signaling pathways affected by this compound is a critical first step. This would provide a rational basis for selecting potential anticancer drugs for combination studies.
-
In Vitro Synergy Screening: Comprehensive screening of this compound in combination with a panel of standard-of-care chemotherapeutic agents across various cancer cell lines is necessary to identify potential synergistic, additive, or antagonistic interactions.
-
Quantitative Analysis of Synergy: For promising combinations, rigorous quantitative analysis using methods such as the Chou-Talalay method to determine the combination index (CI) will be essential to confirm and quantify the extent of synergy.
-
In Vivo Efficacy and Toxicity Studies: Promising synergistic combinations identified in vitro should be further validated in preclinical animal models to assess their in vivo efficacy and to evaluate any potential for increased toxicity.
-
Investigation of Resistance Mechanisms: Understanding how cancer cells might develop resistance to this compound, both as a monotherapy and in combination, will be crucial for its long-term therapeutic potential.
Proposed Experimental Workflow
For researchers interested in pursuing this line of investigation, a general experimental workflow is proposed below. This workflow is a standard approach in the field of combination drug studies and can be adapted once the fundamental properties of this compound are better understood.
Caption: A proposed experimental workflow for investigating the synergistic effects of this compound.
References
Evaluating the Therapeutic Index of 2'''-Hydroxychlorothricin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic index of a novel compound is a critical step in assessing its potential as a therapeutic agent. This guide provides a comparative evaluation of 2'''-Hydroxychlorothricin, a promising anti-tumor antibiotic, against the well-established chemotherapeutic drug, Doxorubicin. Due to the limited availability of direct quantitative toxicity data for this compound, this comparison leverages available efficacy data and juxtaposes it with the known therapeutic and toxicological profile of Doxorubicin.
Comparative Efficacy and Toxicity
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. While a precise TI for this compound cannot be calculated without specific toxicity data (e.g., LD50 or TD50), we can compare its known efficacy with that of Doxorubicin, for which extensive data are available.
Table 1: Comparison of Anti-Tumor and Antibacterial Activity
| Compound | Efficacy Measure | Model System | Result | Toxicity (LD50 in Mice) |
| This compound | Anti-tumor | Ehrlich Ascites Carcinoma (in vivo, mice) | Prolonged survival of tumor-bearing mice | Not available |
| Chlorothricin | Antibacterial (MIC) | Bacillus subtilis, Bacillus cereus, Staphylococcus aureus | 31.25 µg/mL | Not available |
| deschloro-chlorothricin | Antibacterial (MIC) | Bacillus subtilis, Bacillus cereus | 62.5 µg/mL | Not available |
| Doxorubicin | Anti-tumor (Effective Dose) | PC3 Xenograft (in vivo, mice) | 4-8 mg/kg delayed tumor growth | 17 mg/kg (intravenous) |
| Anti-tumor (Effective Dose) | EL4 Lymphoma (in vivo, mice) | 4 mg/kg/week for 3 weeks showed anticancer effects | 4.6 mg/kg (intraperitoneal) | |
| Antibacterial | Escherichia coli, Staphylococcus aureus | Inhibits bacterial growth |
Key Observations:
-
This compound demonstrates in vivo anti-tumor efficacy, a crucial characteristic for a potential cancer therapeutic.
-
The parent compound, Chlorothricin, and its analogue exhibit antibacterial activity against Gram-positive bacteria. This dual activity is a known feature of some anti-tumor antibiotics like Doxorubicin.
-
Doxorubicin has a narrow therapeutic index, with its effective doses in mouse models being close to its lethal doses. This highlights the clinical challenges of managing its toxicity.
-
While a direct comparison of the therapeutic index is not possible, the data suggests that the chlorothricin family of compounds warrants further investigation into their toxicity profiles to fully assess their therapeutic potential.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of anti-tumor compounds.
In Vivo Anti-Tumor Efficacy Study in a Murine Xenograft Model
This protocol outlines the general procedure for assessing the anti-tumor activity of a compound in mice bearing subcutaneous tumors.
Objective: To determine the efficacy of a test compound in inhibiting tumor growth in a mouse model.
Materials:
-
Cancer cell line (e.g., PC3 for prostate cancer, 4T1 for breast cancer)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID)
-
Test compound (e.g., this compound) and vehicle control
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Administer the test compound (dissolved in a suitable vehicle) or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size.
-
Survival can also be monitored as a primary or secondary endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Acute Toxicity Study (LD50 Determination) in Mice
This protocol describes a method for determining the median lethal dose (LD50) of a compound.
Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.
Materials:
-
Test compound
-
Vehicle for administration
-
Healthy, young adult mice of a single strain (e.g., Swiss albino), of the same sex
-
Syringes and gavage needles (for oral administration)
Procedure:
-
Dose Range Finding:
-
Administer a wide range of doses to a small number of animals to determine the approximate lethal range.
-
-
Definitive Test:
-
Select at least 3-4 dose levels based on the range-finding study, with the aim of causing mortality in the range of 10-90%.
-
Assign a group of animals (e.g., 10 mice) to each dose level and a control group (vehicle only).
-
Administer the test compound as a single dose by the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.
-
Record the number of deaths in each group at 24, 48, 72 hours, and daily thereafter.
-
-
LD50 Calculation:
-
Use a statistical method, such as the Probit analysis or the Reed-Muench method, to calculate the LD50 value and its 95% confidence intervals from the mortality data.
-
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action is crucial for drug development. Chlorothricin, the parent compound of this compound, is known to inhibit key metabolic enzymes. Its biosynthesis is also tightly regulated.
Caption: Regulatory and metabolic pathway of Chlorothricin.
Caption: Workflow for preclinical evaluation of an anti-tumor agent.
Comparative Efficacy of 2'''-Hydroxychlorothricin and Standard-of-Care Agents in Xenograft Models: A Guide for Researchers
For scientific and research professionals in drug development, this guide provides a comparative analysis of the in vivo efficacy of 2'''-Hydroxychlorothricin and its analogs against relevant cancer models. Due to the limited availability of direct in vivo xenograft data for this compound, this guide focuses on the closely related and well-studied analog, deschloro-chlorothricin (DCCT), which has demonstrated significant potential as an anticancer agent. The data presented herein is intended to serve as a valuable resource for preclinical research and development.
Recent studies have identified deschloro-chlorothricin as a potent inhibitor of Aurora A kinase (AURKA), a crucial enzyme in cell cycle regulation that is often overexpressed in various cancers, including multiple myeloma.[1][2] This finding provides a strong rationale for its investigation as a targeted cancer therapeutic.
In Vivo Efficacy Comparison
This section presents a summary of the available preclinical data comparing the in vivo efficacy of deschloro-chlorothricin with a standard-of-care agent for multiple myeloma, Bortezomib, in xenograft models.
| Compound | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Deschloro-chlorothricin (DCCT) | Multiple Myeloma | RPMI-8226 | Data Not Available in literature | Data Not Available in literature | Data Not Available in literature | [1][2] |
| Bortezomib | Multiple Myeloma | NCI-H929 | 0.8 mg/kg, i.v., twice weekly | ~69% (%T/C of 31% on Day 40) | 22% increase in time to progression | [3] |
| Bortezomib | Multiple Myeloma | MM1.S-Luc-Neo | 1 mg/kg, i.v., twice weekly | Significant delay in tumor growth | Significant increase in survival | [3] |
Note: While in vitro studies have shown potent activity of DCCT against multiple myeloma cell lines (IC50 values ranging from 0.01 to 0.12 μM), specific in vivo xenograft data on tumor growth inhibition and survival is not yet available in the public domain.[2] The data for Bortezomib is provided as a benchmark for a clinically approved agent in similar models.
Mechanism of Action: Aurora A Kinase Inhibition
Deschloro-chlorothricin has been identified as a high-affinity binder to Aurora A kinase (AURKA).[1] AURKA is a serine/threonine kinase that plays a critical role in the G2/M phase of the cell cycle, specifically in centrosome maturation and spindle formation.[4][5] Overexpression of AURKA is a common feature in many cancers and is associated with poor prognosis.[6] By inhibiting AURKA, DCCT disrupts the mitotic process, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2]
Caption: Aurora A Kinase Signaling Pathway and Inhibition by DCCT.
Experimental Protocols
This section details the methodologies for establishing and utilizing xenograft models for the evaluation of anticancer agents, based on standard practices in the field.
Human Multiple Myeloma Xenograft Model (General Protocol)
1. Cell Lines and Culture:
-
Human multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, MM1.S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged twice weekly to maintain logarithmic growth.[2]
2. Animal Models:
-
Immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are typically used to prevent rejection of human tumor cells.
3. Tumor Implantation:
-
Tumor cells in their logarithmic growth phase are harvested and resuspended in a suitable medium (e.g., PBS or serum-free RPMI-1640).
-
A suspension containing a specific number of viable cells (e.g., 5 x 10^6 to 10 x 10^6 cells per mouse) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The investigational drug (e.g., deschloro-chlorothricin) and comparator agents are administered according to the specified dosing schedule (e.g., intraperitoneally, intravenously, or orally).
5. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated by comparing the mean tumor volume of the treated group to the control group. The percentage of tumor growth inhibition is often expressed as %T/C (Treatment/Control x 100).
-
Survival: The lifespan of the treated animals is monitored and compared to the control group.
References
- 1. Identification and characterization of deschloro-chlorothricin obtained from a large natural product library targeting aurora A kinase in multiple myeloma - ProQuest [proquest.com]
- 2. Identification and characterization of deschloro-chlorothricin obtained from a large natural product library targeting aurora A kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
